(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
Description
BenchChem offers high-quality (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-(furan-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-16-13-7-3-5-11(14(13)17-2)9-15-10-12-6-4-8-18-12/h3-8,15H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJRSBYGWGCFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-81-6 | |
| Record name | N-[(2,3-Dimethoxyphenyl)methyl]-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
Authored by: A Senior Application Scientist
Foreword: The Strategic Synthesis of Novel Amines
In the landscape of modern medicinal chemistry and materials science, the development of novel amine scaffolds remains a cornerstone of innovation. The strategic combination of diverse aromatic and heterocyclic moieties can unlock unique pharmacological profiles and material properties. This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, a molecule of interest for its potential applications in drug discovery and specialized chemical synthesis.
This document is structured to provide not just a procedural outline, but a deep understanding of the underlying chemical principles, the rationale behind methodological choices, and the critical parameters for successful execution. It is intended for researchers, scientists, and professionals in drug development who require a technical and practical understanding of this synthesis.
Section 1: Retrosynthetic Analysis and Strategic Approach
The target molecule, (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, is a secondary amine featuring a substituted benzyl group and a furfuryl group. A logical retrosynthetic disconnection points to a direct and highly efficient synthetic strategy: reductive amination .
Caption: Retrosynthetic analysis of the target molecule.
This approach involves the reaction of an aldehyde (2,3-dimethoxybenzaldehyde) with a primary amine (furan-2-ylmethylamine) to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. This one-pot procedure is advantageous due to its atom economy, generally high yields, and avoidance of isolating the often-unstable imine intermediate.
Section 2: Precursor Synthesis and Sourcing
The success of the primary synthesis is predicated on the quality and availability of the starting materials.
2,3-Dimethoxybenzaldehyde
This substituted benzaldehyde is a key building block. While commercially available from major chemical suppliers, an understanding of its synthesis from readily available precursors is valuable for custom applications or large-scale needs. One common route involves the oxidation of 2,3-dimethoxytoluene.
Furan-2-ylmethylamine (Furfurylamine)
Furfurylamine is a bio-based chemical, typically derived from the reductive amination of furfural, which is itself produced from lignocellulosic biomass.[1] This process is well-established and can be achieved with high selectivity using various catalytic systems.[2][3]
| Catalyst System | Temperature (°C) | Pressure (H₂) | Selectivity for Furfurylamine (%) | Reference |
| Raney Ni | 130 | 2.0 MPa | 96.3 | [3] |
| Rh/Al₂O₃ | 80 | - | ~92 | [2] |
Section 3: The Core Synthesis: Reductive Amination
The cornerstone of this synthetic pathway is the reductive amination of 2,3-dimethoxybenzaldehyde with furfurylamine.
Mechanistic Insights
The reaction proceeds in two key stages:
-
Imine Formation: The nucleophilic nitrogen of furfurylamine attacks the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde. This is followed by the elimination of a water molecule to form the N-(2,3-dimethoxybenzylidene)furan-2-ylmethanamine (an imine or Schiff base). This step is typically reversible and often acid-catalyzed.
-
Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine. This is achieved using a suitable reducing agent, often in the presence of a catalyst.
Caption: The two-stage mechanism of reductive amination.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
2,3-Dimethoxybenzaldehyde (1.0 eq)
-
Furan-2-ylmethylamine (1.05 eq)
-
Methanol (or other suitable solvent like ethanol or dioxane)
-
Catalyst (e.g., Raney Nickel, 5% w/w, or 5% Rh/Al₂O₃)
-
Hydrogen source (H₂ gas cylinder or a transfer hydrogenation reagent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 2,3-dimethoxybenzaldehyde and methanol.
-
Addition of Amine: Add furfurylamine to the solution and stir for 30-60 minutes at room temperature to facilitate imine formation.
-
Catalyst Addition: Under an inert atmosphere, carefully add the Raney Nickel or Rh/Al₂O₃ catalyst to the reaction mixture.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 2.0 MPa) and heat to the reaction temperature (e.g., 80-130°C).[2][3]
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine.
Causality Behind Experimental Choices
-
Choice of Catalyst: Raney Nickel is a cost-effective and highly active catalyst for this type of transformation.[3] Rhodium-based catalysts, while more expensive, can offer higher selectivity and operate under milder conditions.[2]
-
Solvent Selection: Methanol and ethanol are common choices as they are good solvents for the reactants and do not interfere with the reaction. Dioxane is also a viable option.[3]
-
Stoichiometry: A slight excess of the amine is often used to drive the imine formation equilibrium towards the product.
-
Temperature and Pressure: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions. Higher temperatures and pressures generally lead to faster reactions but may also result in over-reduction or decomposition.
Section 4: Purification and Characterization
Rigorous purification and characterization are essential to validate the synthesis of the target compound.
Purification
Following the initial work-up, column chromatography is the preferred method for obtaining a highly pure product. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.
Characterization
The structure of the final product should be confirmed using a suite of spectroscopic techniques. While specific data for the target molecule is not available in the public literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.[4][5]
-
¹H NMR Spectroscopy: Expected signals would include:
-
Singlets for the two methoxy groups on the benzene ring.
-
Aromatic protons of the dimethoxybenzyl and furan rings in their respective regions.
-
Singlets or multiplets for the methylene protons of the benzyl and furfuryl groups.
-
A broad singlet for the N-H proton of the secondary amine.
-
-
¹³C NMR Spectroscopy: The spectrum should show distinct signals for all unique carbon atoms in the molecule, including the methoxy, aromatic, and methylene carbons.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₇NO₃, MW: 247.29 g/mol ). Fragmentation patterns would likely show cleavage at the benzylic and furfuryl positions.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the ether and furan moieties.
Section 5: Safety and Handling
-
Reagents: 2,3-Dimethoxybenzaldehyde and furfurylamine should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalysts: Raney Nickel is pyrophoric and must be handled with extreme care, typically as a slurry in water or ethanol. Hydrogenation catalysts can be flammable and should be handled under an inert atmosphere.
-
Hydrogenation: High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and a certified pressure vessel.
Conclusion
The synthesis of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine via reductive amination represents an efficient, scalable, and well-understood chemical transformation. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can reliably produce this novel amine for further investigation in various scientific disciplines. This guide provides the foundational knowledge and practical insights necessary for the successful implementation of this synthetic pathway.
References
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Bhattacharyya, B. et al. (2016). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 26(1), 212-217. Available at: [Link]
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DeLong, M. A. et al. (1992). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 41-45. Available at: [Link]
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Dandia, A. et al. (2018). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Journal of the Serbian Chemical Society, 83(10), 1141-1150. Available at: [Link]
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Kundu, S. K. et al. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(21), 5872-5880. Available at: [Link]
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Li, H. et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemical Technology and Biotechnology, 97(12), 3338-3345. Available at: [Link]
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Song, C. et al. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Catalysis Science & Technology. Available at: [Link]
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A Strategic Guide to Elucidating the Mechanism of Action of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine represents a novel chemical entity with undetermined pharmacological activity. The absence of existing data necessitates a structured and logical approach to uncover its mechanism of action (MoA). This guide provides a comprehensive, multi-phased research framework designed to systematically investigate this molecule, from initial computational predictions to in-depth signaling pathway analysis. By integrating in silico methods, broad-based phenotypic screening, and cutting-edge target deconvolution techniques, this strategic plan aims to efficiently identify the compound's biological targets and elucidate its functional consequences, thereby paving the way for potential therapeutic applications.
Introduction: The Imperative for a Structured MoA Investigation
(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a small molecule for which no significant biological activity or mechanism of action has been reported in the scientific literature. Its structure, however, combines two key pharmacophores: a dimethoxy-substituted benzylamine and a furan ring. Furan derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Similarly, benzylamine moieties are present in numerous psychoactive and neuroprotective agents. The combination of these structural features suggests a high potential for novel pharmacology.
This document outlines a robust, multi-stage research plan to thoroughly characterize the MoA of this compound. The proposed workflow is designed to be both comprehensive and efficient, progressing from broad, hypothesis-generating studies to specific, hypothesis-driven validation experiments.
Phase 1: Hypothesis Generation through Structural Analysis and In Silico Screening
The initial phase focuses on leveraging the compound's structure to predict potential biological interactions and guide subsequent experimental work.
Structural and Physicochemical Analysis
The molecule consists of a furan ring linked via a methylene amine to a 2,3-dimethoxybenzyl group. The secondary amine provides a key hydrogen bond donor/acceptor site, while the aromatic rings offer potential for hydrophobic and π-stacking interactions. The methoxy groups on the benzyl ring can influence both the electronic properties and the conformational flexibility of the molecule.
In Silico Target Prediction
To narrow the vast landscape of potential biological targets, computational methods will be employed.[3][4] This approach uses the compound's 2D and 3D structure to screen against databases of known protein binding sites.
Experimental Protocol: Molecular Docking and Target Prediction
-
Compound Preparation: Generate a 3D conformation of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), focusing on targets associated with the known activities of furan and benzylamine derivatives (e.g., kinases, G-protein coupled receptors, enzymes involved in neurotransmitter metabolism).
-
Virtual Screening: Employ molecular docking software (e.g., AutoDock, Schrödinger Suite) to predict the binding affinity and pose of the compound within the active sites of the selected protein targets.[5]
-
Hit Prioritization: Rank potential targets based on docking scores, binding energies, and the formation of plausible intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Initial Hypothesis Formulation
Based on the in silico results and the known pharmacology of related structures, an initial set of hypotheses will be formulated. For example, the compound may be predicted to interact with a specific kinase, a neurotransmitter receptor, or a metabolic enzyme.
Phase 2: Phenotypic Screening for Biological Activity
Phenotypic screening is a powerful, unbiased approach to discover the functional effects of a compound in a cellular or organismal context without a preconceived target.[6][7][8] This phase aims to identify any significant biological activity of the compound.
Broad-Based Cellular Assays
A panel of diverse cell-based assays will be employed to screen for a wide range of potential activities.
Table 1: Proposed Initial Phenotypic Screening Panel
| Assay Type | Cell Lines | Endpoint Measurement | Potential Implication |
| Cytotoxicity | NCI-60 panel or similar diverse cancer cell line panel | Cell viability (e.g., MTT, CellTiter-Glo) | Anticancer activity |
| Antimicrobial | E. coli, S. aureus, C. albicans | Minimum Inhibitory Concentration (MIC) | Antibacterial/Antifungal activity |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric oxide production (Griess assay), cytokine levels (ELISA) | Anti-inflammatory activity |
| Neuronal Activity | SH-SY5Y neuroblastoma cells | Neurite outgrowth, cell viability under stress conditions | Neuroprotective/Neurotoxic effects |
Data Analysis and Hit Confirmation
Positive results from the initial screen will be confirmed through dose-response studies to determine the potency (EC50 or IC50) of the compound in the relevant assay.
Phase 3: Target Deconvolution and Validation
Once a reproducible phenotypic effect is identified, the next critical step is to determine the specific molecular target(s) responsible for this activity.
Affinity-Based Target Identification
Affinity chromatography is a classic and effective method for isolating the binding partners of a small molecule from a complex protein mixture.[9][10][11]
Experimental Protocol: Photo-Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine incorporating a photo-reactive crosslinker (e.g., benzophenone) and an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Prepare a total protein lysate from the cells that exhibited the desired phenotype.
-
Binding and Crosslinking: Incubate the cell lysate with the affinity probe. Irradiate with UV light to covalently link the probe to its binding partners.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged probe and its covalently bound proteins.
-
Elution and Protein Identification: Elute the captured proteins and identify them using mass spectrometry (LC-MS/MS).
Genetic Approaches to Target Validation
Genetic methods, such as CRISPR-based screening, can provide powerful validation for putative targets.[12][13]
Experimental Protocol: CRISPR Knockout Screen
-
Library Transduction: Introduce a genome-wide or focused CRISPR knockout library into the relevant cell line.
-
Compound Treatment: Treat the cell population with a sub-lethal concentration of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine.
-
Selection and Sequencing: Isolate genomic DNA from both treated and untreated cell populations and use next-generation sequencing to identify the guide RNAs (and therefore the gene knockouts) that are enriched or depleted in the treated population. Genes whose knockout confers resistance or sensitivity to the compound are considered high-confidence targets.
Target Validation Workflow Diagram
Caption: Workflow for identifying and validating the molecular target.
Phase 4: Elucidation of Downstream Signaling Pathways
With a validated target in hand, the final phase is to map the downstream cellular pathways modulated by the compound's interaction with its target.[14][15]
Analysis of Key Signaling Nodes
Western blotting is a standard technique to assess changes in the expression and post-translational modification (e.g., phosphorylation) of key proteins within a suspected signaling pathway.[16]
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine at various concentrations and time points. Harvest and lyse the cells.[17]
-
Protein Quantification and Separation: Quantify the protein concentration in the lysates and separate the proteins by size using SDS-PAGE.
-
Membrane Transfer and Probing: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose) and probe with primary antibodies specific to the target and key downstream signaling proteins (e.g., phospho-Akt, phospho-ERK).
-
Detection: Use a labeled secondary antibody and an appropriate detection method (chemiluminescence or fluorescence) to visualize the protein bands.
-
Quantification: Use densitometry to quantify changes in protein levels or phosphorylation status relative to untreated controls.
Transcriptomic Analysis
RNA sequencing (RNA-Seq) provides a global, unbiased view of the changes in gene expression induced by the compound, offering comprehensive insights into the affected pathways.[18][19]
Experimental Protocol: RNA Sequencing
-
Cell Treatment and RNA Extraction: Treat cells with the compound and a vehicle control. Extract high-quality total RNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to identify the biological pathways and processes that are enriched among the differentially expressed genes.
Reporter Gene Assays
Reporter gene assays are used to quantitatively measure the activation or inhibition of specific transcription factors or signaling pathways.[20][21][22]
Proposed Signaling Pathway Diagram
Caption: Hypothetical signaling cascade modulated by the compound.
Conclusion
The elucidation of the mechanism of action for a novel compound like (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine requires a systematic and multi-faceted approach. The framework presented in this guide, which integrates computational prediction, unbiased phenotypic screening, and robust target deconvolution and pathway analysis techniques, provides a clear and logical path forward. By adhering to this structured plan, researchers can efficiently navigate the complexities of MoA studies, maximize the potential for discovery, and lay a solid foundation for any future translational development of this promising molecule.
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Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. [Link]
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Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells. bioRxiv. [Link]
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]
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An In-depth Technical Guide to the Predicted NMR Spectra of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for the novel compound (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine. By dissecting the anticipated chemical shifts, coupling constants, and signal multiplicities, we provide a predictive framework for the structural elucidation and verification of this molecule. This document is designed to serve as a practical reference for researchers engaged in organic synthesis, medicinal chemistry, and drug development, offering not only predictive data but also the underlying rationale based on established principles of NMR spectroscopy and a robust experimental protocol for empirical validation.
Introduction: The Imperative for Structural Verification
In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement. The biological activity and physical properties of a compound are intrinsically linked to its precise three-dimensional architecture. (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, a molecule incorporating a furan heterocycle, a substituted benzene ring, and a secondary amine linker, presents a unique combination of structural motifs. Each of these fragments contributes distinct electronic and steric features that manifest clearly in an NMR spectrum.
This guide moves beyond a simple list of predicted values. It aims to equip the researcher with the causal logic behind spectral interpretation. We will explore how factors such as electronegativity, aromatic ring currents, and spin-spin coupling interact to produce a unique spectroscopic fingerprint for the title compound. By understanding these principles, scientists can more confidently assign experimental spectra, identify impurities, and validate the successful synthesis of their target molecule.
Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is critical for the unambiguous assignment of NMR signals. The structure and proposed numbering scheme for (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine are presented below. This convention will be used throughout this guide.
Caption: Molecular structure and numbering of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is arguably the most informative for initial structural assessment. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The choice of chloroform-d (CDCl₃) as the solvent is standard for many small organic molecules; however, the chemical shift of the N-H proton can be highly solvent-dependent.[1]
Tabulated ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Notes |
| H5 | ~7.35 - 7.45 | dd | J(H5,H4) ≈ 1.8 | 1H | The α-proton to the furan oxygen is the most deshielded of the furan protons.[2][3] Coupled to H4 and H3. |
| H4' | ~7.00 - 7.10 | t | J(H4',H5') ≈ 7.9 | 1H | Aromatic proton on the dimethoxybenzyl ring, coupled to both H5' and H6'. Expected to be a triplet. |
| H6' | ~6.85 - 6.95 | dd | J(H6',H5') ≈ 7.5, J(H6',H4') ≈ 1.5 | 1H | ortho to one methoxy group. Coupled to H5' (ortho) and H4' (meta). |
| H5' | ~6.80 - 6.90 | dd | J(H5',H4') ≈ 7.9, J(H5',H6') ≈ 7.5 | 1H | para to one methoxy group. Coupled to H4' and H6' (ortho couplings). |
| H4 | ~6.30 - 6.40 | dd | J(H4,H5) ≈ 1.8, J(H4,H3) ≈ 3.2 | 1H | β-proton of the furan ring, coupled to H5 and H3.[4] |
| H3 | ~6.20 - 6.30 | dd | J(H3,H4) ≈ 3.2 | 1H | β-proton of the furan ring, adjacent to the substituent. Coupled to H4. |
| OCH₃ (C9') | ~3.88 | s | - | 3H | Methoxy protons. Two distinct singlets are expected due to their different chemical environments.[5][6] |
| OCH₃ (C8') | ~3.86 | s | - | 3H | Slightly different chemical shift from the other methoxy group. |
| CH₂ (C7') | ~3.80 | s | - | 2H | Benzylic methylene protons. Deshielded by the adjacent nitrogen and aromatic ring. |
| CH₂ (C6) | ~3.75 | s | - | 2H | Furfuryl methylene protons. Also deshielded by the adjacent nitrogen and furan ring. |
| NH | ~1.5 - 4.0 | br s | - | 1H | Highly variable chemical shift. Signal is often broad due to quadrupole broadening and chemical exchange.[7][8] |
Causality of Predicted Chemical Shifts and Couplings
-
Furan Protons (H3, H4, H5): The electronegative oxygen atom in the furan ring strongly deshields the adjacent α-protons (H5), causing them to appear at a higher chemical shift (~7.4 ppm) compared to the β-protons (H3, H4) (~6.2-6.4 ppm).[3] The coupling constants are characteristic for a furan ring: J₃₄ (vicinal) is typically the largest (~3.2 Hz), followed by J₄₅ (vicinal, ~1.8 Hz), and a smaller long-range coupling may exist between H3 and H5.[4]
-
Dimethoxybenzyl Protons (H4', H5', H6'): The three aromatic protons on the benzene ring form a complex splitting pattern. The two electron-donating methoxy groups shield these protons relative to benzene (7.36 ppm). Their relative positions will result in a pattern governed by ortho (typically 6-10 Hz) and meta (typically 2-4 Hz) coupling constants.[9]
-
Methylene Protons (C6-H₂, C7'-H₂): These two sets of protons are in different chemical environments—one adjacent to a furan ring, the other to a dimethoxybenzyl ring. Therefore, they are expected to appear as two distinct singlets. Their chemical shifts are shifted downfield due to the deshielding effect of the adjacent nitrogen atom and the respective aromatic systems. In a chiral environment or with restricted rotation, these protons could become diastereotopic and appear as a more complex AB quartet.
-
Amine Proton (NH): The chemical shift of the amine proton is notoriously variable and depends on concentration, temperature, and solvent.[8][10] It readily undergoes chemical exchange, which often decouples it from adjacent protons, resulting in a broad singlet with no observable splitting.[7]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. All unique carbon atoms will give rise to a distinct signal.
Tabulated ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C2 | ~152.5 | Quaternary furan carbon bearing the substituent, deshielded. |
| C2' | ~148.0 | Aromatic carbon bearing a methoxy group. |
| C3' | ~147.5 | Aromatic carbon bearing the second methoxy group. |
| C5 | ~142.0 | α-carbon to furan oxygen, most deshielded of the CH carbons in the furan ring.[11] |
| C1' | ~131.0 | Quaternary aromatic carbon attached to the methylene bridge. |
| C4' | ~124.0 | Aromatic CH carbon. |
| C6' | ~119.5 | Aromatic CH carbon. |
| C4 | ~110.5 | β-carbon of the furan ring.[11] |
| C5' | ~110.0 | Aromatic CH carbon, shielded by ortho and para methoxy groups. |
| C3 | ~108.0 | β-carbon of the furan ring. |
| OCH₃ (C9') | ~56.0 | Methoxy carbon. |
| OCH₃ (C8') | ~55.8 | Methoxy carbon, chemically inequivalent to C9'. |
| CH₂ (C7') | ~50.0 | Benzylic methylene carbon attached to nitrogen. |
| CH₂ (C6) | ~45.0 | Furfuryl methylene carbon attached to nitrogen. |
Advanced 2D NMR for Structural Confirmation
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for definitive assignment. The following workflow is recommended for complete structural verification.
Caption: Recommended workflow for complete NMR-based structural elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show clear cross-peaks between H3-H4 and H4-H5 in the furan ring, and between H4'-H5' and H5'-H6' in the benzyl ring, confirming their connectivity.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is invaluable for assigning the carbon signals of all protonated carbons (CH, CH₂, CH₃).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
From the benzylic C7'-H₂ protons to the aromatic carbons C1', C2', and C6'.
-
From the furfuryl C6-H₂ protons to the furan carbons C2, C3.
-
Crucially, from both sets of methylene protons (C6-H₂, C7'-H₂) to each other's carbons through the nitrogen, confirming the N-linkage.
-
Experimental Protocol: A Self-Validating Approach
Adherence to a standardized protocol ensures reproducibility and data integrity. The following steps outline a robust methodology for acquiring high-quality NMR data for the title compound.
Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for structural verification.
Materials:
-
(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine (5-25 mg for ¹H; 50-100 mg for ¹³C is ideal but not always necessary with modern spectrometers).[12]
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS.
-
High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent).[13]
-
Pasteur pipette and cotton wool for filtration.
-
Vortex mixer.
Methodology:
-
Sample Preparation: a. Weigh approximately 10-15 mg of the sample directly into a clean, dry vial. The use of a higher concentration can lead to line broadening, so moderation is key.[14] b. Add approximately 0.6 mL of CDCl₃ to the vial.[15] c. Cap the vial and vortex thoroughly until the sample is completely dissolved. d. If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[14] e. Cap the NMR tube securely. Wipe the outside of the tube clean before insertion into the spectrometer.
-
Spectrometer Setup (Example: 400 MHz Bruker Avance): a. Insert the sample into the magnet. b. Lock the spectrometer on the deuterium signal of CDCl₃. c. Shim the sample to achieve optimal magnetic field homogeneity. This is a critical step for obtaining sharp lines and good resolution. For CDCl₃, aim for a line width of <0.5 Hz on the TMS signal.
-
Data Acquisition: a. ¹H Spectrum: Acquire a standard proton spectrum using a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Acquire at least 16 scans for good signal-to-noise. b. ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans will be required (e.g., 1024 or more, depending on concentration). c. 2D Spectra (COSY, HSQC, HMBC): Utilize standard, pre-optimized parameter sets available in the spectrometer software (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf). These experiments will take significantly longer to run, from 30 minutes to several hours each.
-
Data Processing: a. Apply Fourier transformation to the acquired FIDs. b. Phase the spectra correctly. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[16] d. Integrate the ¹H spectrum to determine the relative number of protons for each signal. e. Analyze peak multiplicities and measure coupling constants (J-values) in Hz. J-values are field-independent and thus are a reliable parameter for comparison.[17]
Conclusion
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine. By grounding these predictions in the fundamental principles of chemical environment and spin-spin coupling, we have constructed a reliable roadmap for the empirical analysis of this molecule. The tabulated data, coupled with the rationale and the outlined experimental workflow, offers a comprehensive resource for scientists to accelerate their research by enabling rapid and accurate structural confirmation. The ultimate validation of this predictive model rests in its comparison with high-quality, experimentally acquired data.
References
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Abraham, R. J., et al. (1971). The analysis of the high-resolution nuclear magnetic resonance spectra of furan and thiophen. Journal of the Chemical Society B: Physical Organic, 446-452. Available at: [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
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Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46. Available at: [Link]
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University College London. Chemical shifts. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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ACD/Labs. NMR Software | Processing, Prediction, and Assignment. Available at: [Link]
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Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available at: [Link]
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JoVE. Video: NMR Spectroscopy Of Amines. Available at: [Link]
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ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]
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Modgraph Consultants Ltd. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]
-
Page, T. F., et al. (1964). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 86(19), 4225-4228. Available at: [Link]
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Organomation. (2023). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
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An In-depth Technical Guide to Methallylescaline (C₁₄H₂₁NO₃)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of Methallylescaline (MAL), a synthetic phenethylamine with psychedelic properties. It is intended for an audience of researchers and professionals in the fields of pharmacology, neuroscience, and drug development. This document deviates from a rigid template to offer a narrative that is both scientifically rigorous and contextually relevant, grounded in established experimental data and theoretical principles.
Executive Summary
Methallylescaline, with the chemical formula C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol , is a potent serotonergic agonist.[1][2] First synthesized and documented by Alexander Shulgin, it belongs to the "scaline" family of mescaline analogs.[1] This guide will elucidate its chemical synthesis, analytical characterization, pharmacological profile, and the requisite experimental protocols for its in-vitro evaluation. The narrative is structured to provide not just procedural steps but the scientific rationale underpinning these methodologies, ensuring a self-validating and authoritative resource.
Chemical Identity and Physicochemical Properties
Methallylescaline, systematically named 2-{3,5-Dimethoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}ethan-1-amine, is a derivative of mescaline where the 4-methoxy group is replaced by a methallyloxy group.[1] This structural modification significantly enhances its potency compared to its parent compound.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO₃ | |
| Molecular Weight | 251.32 g/mol | |
| IUPAC Name | 2-{3,5-Dimethoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}ethan-1-amine | |
| CAS Number | 207740-41-8 | |
| Common Synonyms | MAL, 4-Methylallyloxy-3,5-dimethoxyphenethylamine |
Synthesis and Chemical Characterization
The synthesis of Methallylescaline, as detailed by Alexander Shulgin in his seminal work PiHKAL (Phenethylamines I Have Known and Loved), provides a foundational methodology for its preparation.[3] The synthesis is a multi-step process that requires a strong foundation in organic chemistry and adherence to strict safety protocols.
Synthesis Protocol (Adapted from Shulgin)
This protocol is presented for informational purposes and should only be attempted by qualified professionals in a legal and appropriately equipped laboratory setting.
Step 1: Alkylation of Homosyringonitrile
To a solution of 5.8 g of homosyringonitrile in 50 mL of acetone containing 100 mg of decyltriethylammonium iodide, 7.8 mL of methallyl chloride is added, followed by 6.9 g of finely powdered anhydrous potassium carbonate.[3] The suspension is refluxed with vigorous stirring. After 6 hours, an additional 4.0 mL of methallyl chloride is added, and reflux is continued for another 36 hours.[3] The solvent and excess methallyl chloride are removed under vacuum. The residue is taken up in water and extracted with dichloromethane. The organic extracts are washed with 5% NaOH, and the solvent is removed to yield 3,5-dimethoxy-4-methyallyloxyphenylacetonitrile, which is then purified by distillation.[3]
Step 2: Reduction of the Nitrile
A suspension of 4.2 g of lithium aluminum hydride (LAH) in 160 mL of anhydrous tetrahydrofuran (THF) under a helium atmosphere is cooled to 0 °C and treated with 2.95 mL of 100% sulfuric acid, added dropwise.[3] This is followed by the slow addition of a solution of 6.0 g of the nitrile from Step 1 in 10 mL of anhydrous THF. The reaction mixture is refluxed for 30 minutes, then cooled.[3] The excess hydride is quenched with isopropanol, and 15% NaOH is added to precipitate the aluminum salts. The mixture is filtered, and the solvent is removed from the filtrate under vacuum. The residue is dissolved in dilute HCl, washed with dichloromethane, made basic with NaOH, and extracted with dichloromethane. The final product is purified by distillation to yield Methallylescaline as a white oil.[3]
Pharmacokinetics
Detailed pharmacokinetic data for Methallylescaline in humans or animal models is limited. However, based on its structural similarity to mescaline and other phenethylamines, some general characteristics can be inferred.
-
Absorption: Expected to be orally active, with an onset of action within an hour. [1]* Metabolism: In vitro studies using human hepatocytes have shown that MAL is metabolized via hydroxylation, with CYP2D6, CYP2J2, CYP1A2, and CYP3A4 being the primary enzymes involved. [1]* Duration of Action: The subjective effects are reported to last between 12 and 16 hours. [1] For comparative purposes, the oral bioavailability of mescaline is estimated to be at least 53%, with a half-life of approximately 3.5 hours in humans. [4][5]Given MAL's increased potency, it is plausible that its pharmacokinetic profile, including bioavailability and clearance, may differ significantly from mescaline. Further research in this area is warranted.
Toxicology
There is a lack of formal toxicological studies, such as LD₅₀ determination, for Methallylescaline. However, user reports suggest a steep dose-response curve, where small increases in dosage can lead to disproportionately intense and potentially overwhelming effects. [1]Some reports also mention a significant "body load," which can include nausea and physical discomfort. As a serotonergic agonist, high doses may carry a risk of serotonin syndrome, characterized by symptoms such as tachycardia, hyperthermia, and agitation. [6]Furthermore, some studies on related phenethylamines suggest a potential for serotonergic neurotoxicity with high and repeated doses. [1] For comparison, the LD₅₀ of mescaline has been determined in various animal models, with values ranging from 132 to 410 mg/kg (i.p.) in rats. [6]
Experimental Protocols for In-Vitro Research
The following are generalized protocols for assessing the activity of Methallylescaline at the 5-HT₂A receptor. These should be adapted and optimized for specific laboratory conditions.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of Methallylescaline for the 5-HT₂A receptor using [³H]ketanserin as the radioligand.
Materials:
-
Cell membranes expressing the human 5-HT₂A receptor
-
[³H]ketanserin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Methallylescaline stock solution
-
Non-specific binding control (e.g., 10 µM mianserin)
-
96-well filter plates
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of Methallylescaline in assay buffer.
-
In a 96-well plate, combine the cell membranes, [³H]ketanserin (at a concentration near its Kd), and either buffer, Methallylescaline dilution, or the non-specific binding control.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of Methallylescaline and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This protocol measures the functional agonism of Methallylescaline at the Gq-coupled 5-HT₂A receptor by quantifying the resulting increase in intracellular calcium.
Materials:
-
Cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Methallylescaline stock solution
-
Positive control (e.g., serotonin)
-
A fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of Methallylescaline in assay buffer.
-
Using the fluorescence plate reader, establish a baseline fluorescence reading for each well.
-
Add the Methallylescaline dilutions or positive control to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the concentration of Methallylescaline to generate a dose-response curve and determine the EC₅₀ value.
Conclusion and Future Directions
Methallylescaline is a potent, orally active psychedelic phenethylamine with a primary mechanism of action as a 5-HT₂A receptor agonist. Its synthesis and basic pharmacological profile are established, yet significant gaps in our understanding remain, particularly in the areas of human pharmacokinetics and toxicology. The provided protocols offer a starting point for further in-vitro characterization. Future research should focus on obtaining detailed pharmacokinetic data in animal models, conducting comprehensive toxicological assessments, and exploring the functional selectivity of Methallylescaline at the 5-HT₂A receptor to better understand the structure-activity relationships that govern its unique psychedelic effects.
References
-
Wikipedia contributors. (2023, December 27). Methallylescaline. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
Luethi, D., & Liechti, M. E. (2020). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 11, 547534. [Link]
-
Wikipedia contributors. (2024, January 21). Mescaline. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
Carvalho, F., & Dinis-Oliveira, R. J. (2018). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Molecular Pharmacology, 11(2), 94–103. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44350127, Methallylescaline. Retrieved January 26, 2026, from [Link].
-
Holze, F., Vizeli, P., Müller, F., Ley, L., Duthaler, U., Kolaczynska, K. E., ... & Liechti, M. E. (2021). Pharmacokinetics, Pharmacodynamics, and Urinary Recovery of Oral Mescaline Hydrochloride in Healthy Participants. Clinical Pharmacology & Therapeutics, 110(5), 1366-1376. [Link]
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
-
Erowid. (n.d.). PiHKAL #99 MAL. Retrieved January 26, 2026, from [Link]
- Blue Ridge Poison Center. (2024, October). Phenethylamines.
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- 6. Mescaline - Wikipedia [en.wikipedia.org]
Solubility of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine in organic solvents
An In-Depth Technical Guide to the Solubility of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, a novel organic compound with potential applications in drug development. We will explore the physicochemical properties of the molecule to predict its solubility profile, present a detailed, self-validating experimental protocol for its quantitative measurement, and offer guidance on data interpretation. This document is intended for researchers, chemists, and pharmaceutical scientists engaged in the characterization and development of new chemical entities.
Introduction: The Critical Role of Solubility
In the field of drug development, the journey from a promising molecule to a viable therapeutic agent is fraught with challenges. One of the most fundamental hurdles is ensuring the compound can be effectively absorbed by the body. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is paramount. Poor aqueous solubility can lead to low absorption, insufficient bioavailability, and ultimately, the failure of a drug candidate. Conversely, understanding a compound's solubility in various organic solvents is essential for synthesis, purification, crystallization, and formulation processes.[1]
This guide focuses on (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine. Its unique structure, combining a furan ring, a secondary amine, and a dimethoxy-substituted benzyl group, presents a distinct solubility profile that requires careful characterization.
Physicochemical Analysis and Solubility Prediction
A molecule's solubility is governed by its structure, polarity, and ability to interact with the solvent. The principle of "like dissolves like" serves as a foundational guideline for prediction.[2]
-
(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a molecule of moderate size with several key functional groups that influence its polarity and solubility:
-
Furan Ring : This five-membered heterocyclic aromatic ring contains an oxygen atom. While the ring itself has nonpolar characteristics, the oxygen atom's lone pair of electrons can participate in hydrogen bonding, and the ring contributes to the overall aromaticity. Furan itself is soluble in common organic solvents like alcohol, ether, and acetone.[3][4]
-
Secondary Amine (-NH-) : The amine group is basic and polar. It can act as a hydrogen bond acceptor and, more importantly, a hydrogen bond donor. This functional group significantly increases the potential for interaction with polar protic solvents. Furthermore, in acidic aqueous solutions, this amine can be protonated to form a highly polar, water-soluble salt.
-
Dimethoxybenzyl Group : This portion of the molecule consists of a nonpolar benzene ring and two polar methoxy (-OCH₃) ether groups. The bulky, hydrophobic benzyl ring tends to decrease solubility in polar solvents like water. The ether groups, however, can act as hydrogen bond acceptors, slightly mitigating the hydrophobicity.
-
Predicted Solubility Profile:
Based on this structural analysis, we can formulate a hypothesis regarding the compound's solubility. The presence of two aromatic rings suggests a significant nonpolar character, likely rendering it poorly soluble in water. However, the polar amine and ether functional groups suggest that it will be soluble in a range of organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The molecule's polarity from the amine and ether groups will likely limit its solubility in highly nonpolar environments. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to High | These solvents can interact with the polar parts of the molecule without the competing hydrogen bonding network of water, effectively solvating the compound. |
| Polar Protic | Methanol, Ethanol | Good to High | These solvents can engage in hydrogen bonding with the amine and ether groups, promoting dissolution. Analogous compounds like dibenzylamine are soluble in ethanol.[5][6][7] |
| Aqueous Acid | 5% Hydrochloric Acid | High | The basic amine group will be protonated to form a hydrochloride salt, which is ionic and expected to be highly soluble in water.[8] |
| Aqueous Base | 5% Sodium Hydroxide | Low | The compound lacks a significant acidic proton, so its solubility is not expected to increase in a basic solution. |
Experimental Protocol for Solubility Determination
A robust experimental approach is necessary to move from prediction to quantitative data. The following protocols are designed to be self-validating and provide a comprehensive solubility profile.
Materials and Reagents
-
(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine (purity >98%)
-
Selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol)
-
Deionized Water
-
5% (w/v) Hydrochloric Acid
-
5% (w/v) Sodium Hydroxide
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
0.22 µm syringe filters (ensure compatibility with solvents)
-
Analytical instrumentation (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Workflow for Solubility Assessment
The following diagram illustrates the logical flow from initial qualitative screening to precise quantitative measurement.
Caption: Experimental workflow for determining the solubility of the target compound.
Step-by-Step Quantitative Protocol: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[9]
-
Preparation : Add an excess amount of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine to a vial (e.g., 10-20 mg). The key is to have undissolved solid present at the end of the experiment, ensuring the solution is saturated.
-
Solvent Addition : Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration : Tightly cap the vial and place it in a shaker incubator at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.
-
Phase Separation : After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sampling and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.
-
Dilution : Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification : Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
Data Presentation and Interpretation
Quantitative results should be presented clearly for comparative analysis.
Table 1: Example Quantitative Solubility Data at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | Experimental Value | Calculated Value |
| Dichloromethane | Polar Aprotic | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Water | Aqueous | Experimental Value | Calculated Value |
| 5% HCl | Aqueous Acid | Experimental Value | Calculated Value |
The experimental data will validate or refine the initial predictions. For instance, high solubility in methanol and low solubility in hexane would confirm the significant influence of the polar functional groups. Exceptionally high solubility in 5% HCl would verify the basic nature of the amine.
Conclusion
A thorough understanding of the solubility of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is indispensable for its advancement as a potential pharmaceutical agent. This guide provides a dual approach: first, a predictive analysis based on the compound's fundamental physicochemical properties, and second, a robust, step-by-step experimental framework for generating precise, quantitative solubility data. By following these protocols, researchers can build a comprehensive solubility profile essential for guiding formulation, purification, and further preclinical development.
References
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Avdeef, A. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
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ACS Publications. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]
-
Faculty of Pharmacy, Assiut University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? - YouTube. [Link]
-
MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]
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Wikipedia. Benzylamine. [Link]
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ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - YouTube. [Link]
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Wikipedia. Furan. [Link]
-
Hubei Jiangyan Tianxiang Chemical Co., Ltd. Dibenzylamine. [Link]
-
University of the Sciences in Philadelphia. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
ResearchGate. Predict solubility of organic compounds?. [Link]
-
ResearchGate. (2022). (PDF) Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]
-
Sciencemadness Wiki. Furan. [Link]
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Methodological & Application
Application Note: A Robust High-Performance Liquid Chromatography Method for the Purification of Furan Amines
Abstract
Furan amines are a critical class of heterocyclic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their inherent basicity and potential for complex interactions with stationary phases present unique challenges during purification. This application note provides a comprehensive guide to developing a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of furan amines. We will delve into the underlying principles of stationary and mobile phase selection, the critical role of additives in mitigating peak tailing, and strategies for sensitive detection of these often weakly chromophoric compounds. Detailed protocols and troubleshooting guidance are provided to enable researchers, scientists, and drug development professionals to achieve high-purity furan amines essential for their research and development endeavors.
Introduction: The Challenge of Purifying Furan Amines
The purification of furan amines by HPLC is frequently complicated by several factors inherent to their molecular structure. The basic amine functionality can engage in strong ionic interactions with the acidic silanol groups present on the surface of traditional silica-based stationary phases.[3][4] This interaction often leads to poor peak shapes, characterized by significant tailing, which compromises resolution and the overall efficiency of the separation. Furthermore, many furan amines lack strong chromophores, making their detection by standard UV-Vis detectors challenging, especially at low concentrations.
The primary objectives of a successful furan amine purification method are:
-
High Resolution: To effectively separate the target furan amine from starting materials, byproducts, and other impurities.
-
Symmetrical Peak Shape: To minimize tailing and ensure accurate fraction collection and quantification.
-
High Recovery: To maximize the yield of the purified product.
-
Reproducibility: To ensure consistent results between runs and when scaling up the purification.[5]
This guide will systematically address these challenges by providing a logical workflow for method development and optimization.
Method Development Strategy: A Step-by-Step Approach
A systematic approach to HPLC method development is crucial for achieving optimal separation of furan amines.[6][7] The following workflow outlines the key stages, from initial column and mobile phase screening to final method optimization.
Sources
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A Robust and Selective Protocol for the Synthesis of N-(Phenylmethyl)furan-2-methanamine
An Application Note for the N-benzylation of Furan-2-ylmethylamine via Reductive Amination
Abstract
This document provides a detailed, field-proven protocol for the N-benzylation of furan-2-ylmethylamine to synthesize N-(phenylmethyl)furan-2-methanamine. This transformation is crucial for the development of novel scaffolds in medicinal chemistry and materials science, where the furan moiety is a common motif in bioactive compounds. We present a highly selective and efficient one-pot reductive amination procedure utilizing sodium triacetoxyborohydride (STAB). This method offers significant advantages over traditional alkylation techniques by minimizing over-alkylation and ensuring high yields. This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and offers troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The N-alkylation of primary amines is a cornerstone of organic synthesis, enabling access to the secondary and tertiary amines prevalent in pharmaceuticals and functional materials. Furan-2-ylmethylamine serves as a valuable building block, and its benzylated derivatives are key intermediates in numerous synthetic pathways.
Traditional N-benzylation using benzyl halides often leads to poor selectivity, with significant formation of undesired tertiary amines and quaternary ammonium salts.[1] To overcome this, reductive amination has emerged as a superior strategy.[1] This method proceeds in two key steps: the condensation of a primary amine with an aldehyde to form an imine, followed by the in-situ reduction of the imine to the target secondary amine.[2][3] This process is highly controlled, as the imine forms only once on the primary amine, preventing over-alkylation.[1]
Our protocol employs sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. STAB is a mild and selective reagent that preferentially reduces the electrophilic iminium ion intermediate over the starting aldehyde.[4] This selectivity allows for a convenient one-pot procedure where all reagents can be combined from the start.[5] Compared to other reducing agents like sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and avoids the generation of cyanide waste, making it a safer and more environmentally benign choice.[5] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), as STAB is water-sensitive.[6][7]
Reaction Mechanism
The reductive amination process involves two distinct mechanistic stages, as depicted below.
-
Iminium Ion Formation: Furan-2-ylmethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a Schiff base, or imine. In the presence of trace acid (often generated by the reagent itself or added catalytically), the imine is protonated to form a highly electrophilic iminium ion.
-
Hydride Reduction: The mild hydride reagent, sodium triacetoxyborohydride, selectively delivers a hydride (H⁻) to the carbon of the iminium ion, reducing the C=N double bond to afford the final N-benzylated secondary amine product.[8]
Caption: The two-stage mechanism of reductive amination.
Detailed Experimental Protocol
This protocol describes the N-benzylation of furan-2-ylmethylamine on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Cat. No. Example | Quantity | Molar Eq. |
| Furan-2-ylmethylamine | ≥98% | Sigma-Aldrich | 146524 | 0.97 g (0.99 mL) | 1.0 |
| Benzaldehyde | ≥99%, ReagentPlus® | Sigma-Aldrich | B1334 | 1.11 g (1.06 mL) | 1.05 |
| Sodium Triacetoxyborohydride (STAB) | 95% | Sigma-Aldrich | 316393 | 2.75 g | 1.3 |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | 284505 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | S233 | ~50 mL | - |
| Dichloromethane (DCM) for extraction | ACS Reagent | Fisher Scientific | D37 | ~100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | EM-MX0075 | ~5 g | - |
Safety Precautions
-
General: Perform the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive substance.[6] Handle it quickly in a dry environment and avoid inhalation of dust.[9] Store under an inert atmosphere.[9] In case of fire, use a dry chemical extinguisher; do not use water.
-
Solvents: 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are halogenated solvents and are suspected carcinogens. Handle with care and avoid inhalation or skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
Caption: Experimental workflow for N-benzylation.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add furan-2-ylmethylamine (1.0 eq, 10.0 mmol, 0.97 g) and benzaldehyde (1.05 eq, 10.5 mmol, 1.11 g).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask. Stir the mixture at room temperature for 20 minutes to facilitate initial imine formation.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add sodium triacetoxyborohydride (1.3 eq, 13.0 mmol, 2.75 g) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent temperature spikes that could lead to side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 20% ethyl acetate in hexanes). The disappearance of the limiting starting material (furan-2-ylmethylamine) indicates completion.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. Trustworthiness Note: This step neutralizes any remaining acidic species and hydrolyzes excess STAB.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(phenylmethyl)furan-2-methanamine.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | 1. Inactive STAB due to moisture exposure. | 1. Use freshly opened or properly stored STAB. Ensure all glassware is oven-dried and the solvent is anhydrous. |
| 2. Insufficient reaction time. | 2. Allow the reaction to stir for a longer period (up to 24 hours). Gently heating to 40-50 °C may also increase the rate.[7] | |
| Low Yield | 1. Mechanical loss during workup. | 1. Ensure thorough extraction from the aqueous phase. |
| 2. Incomplete imine formation. | 2. Add a catalytic amount (5 mol%) of acetic acid with the initial reagents to facilitate imine formation, especially if substrates are hindered.[7] | |
| Side Product Formation | 1. Reaction temperature was too high. | 1. Maintain proper temperature control, especially during the addition of STAB. |
| 2. Impurities in starting materials. | 2. Use high-purity starting materials. Benzaldehyde can oxidize to benzoic acid on storage; distill if necessary. |
Conclusion
The reductive amination protocol detailed herein provides a reliable, high-yielding, and selective method for the N-benzylation of furan-2-ylmethylamine. The use of sodium triacetoxyborohydride ensures operational simplicity and safety, making this a highly accessible and scalable procedure for applications in drug discovery and synthetic chemistry. This self-validating system, with its clear rationale and troubleshooting guide, empowers researchers to confidently synthesize this valuable chemical intermediate.
References
-
Myers, A. Chem 115 Handout: Carbon-Nitrogen Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
-
Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. Available at: [Link]
-
ChemHelpASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]
Sources
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- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. lifechempharma.com [lifechempharma.com]
Application Notes and Protocols for the Use of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine in Receptor Binding Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Entity
(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a novel chemical entity with a structure that suggests a rich potential for biological activity. The molecule incorporates two key pharmacophores: a furan ring and a dimethoxy-benzyl group. Furan derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, antibacterial, and neuroprotective effects, and have been shown to interact with various neurotransmitter systems.[1][2][3][4] For instance, certain furan-containing compounds have demonstrated activity as positive allosteric modulators of α7 nicotinic receptors, while others have been investigated as inhibitors of the SARS-CoV-2 main protease.[5][6]
The dimethoxy-benzyl moiety is also a well-established feature in centrally active compounds. For example, N-2-methoxybenzyl-phenethylamines (NBOMe drugs) are recognized as potent agonists of serotonin receptors.[7] Given the structural similarities, it is hypothesized that (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine may interact with a range of G-protein coupled receptors (GPCRs) within the central nervous system (CNS), such as serotonin, dopamine, and adrenergic receptors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine in receptor binding assays. It offers detailed protocols for determining the binding affinity of this compound to specific CNS receptors, thereby enabling the elucidation of its pharmacological profile and potential therapeutic applications.
Fundamental Principles of Receptor Binding Assays
Receptor binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand (in this case, (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine) and its target receptor.[8] These assays are crucial for identifying and characterizing the binding affinity and specificity of novel compounds.[8]
There are two primary types of receptor binding assays:
-
Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of a radiolabeled ligand for the receptor (Kd). In these experiments, a fixed amount of receptor preparation is incubated with increasing concentrations of the radiolabeled ligand until saturation is reached.[9]
-
Competition Assays: These assays are employed to determine the affinity of an unlabeled test compound for a receptor. A fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor, and the concentration at which it inhibits 50% of the specific binding of the radioligand is known as the IC50. The inhibition constant (Ki) of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation.[9]
A critical aspect of receptor binding assays is the differentiation between total binding, non-specific binding, and specific binding.
-
Total Binding: The total amount of radioligand bound to the receptor preparation.
-
Non-specific Binding: The portion of the radioligand that is bound to components other than the target receptor (e.g., lipids, filters). This is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled ligand that is known to bind to the receptor with high affinity.
-
Specific Binding: The portion of the radioligand that is bound specifically to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.
Experimental Workflow for Competitive Receptor Binding Assay
The following diagram illustrates the general workflow for a competitive receptor binding assay using a filtration-based method.
Caption: General workflow of a competitive receptor binding assay.
Detailed Protocols for Receptor Binding Assays
The following protocols provide a framework for assessing the binding affinity of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine for the human serotonin 5-HT2A receptor and the human dopamine D2 receptor. These protocols can be adapted for other GPCRs of interest.
Protocol 1: Human Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant 5-HT2A receptor.[10]
-
Radioligand: [³H]-Ketanserin (Specific Activity: 60-90 Ci/mmol).
-
Non-specific Binding Ligand: Mianserin (10 µM final concentration).
-
Test Compound: (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).[11]
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for microplates.
-
Instrumentation: 96-well plate harvester, liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine in the assay buffer. The final concentrations in the assay should typically range from 0.1 nM to 100 µM.
-
Dilute the [³H]-Ketanserin in the assay buffer to a final concentration of approximately 1-2 nM. The optimal concentration should be close to the Kd of the radioligand for the receptor.[12]
-
Prepare the receptor membrane suspension in the assay buffer at a concentration that provides adequate specific binding (e.g., 5-10 µg of protein per well).[12]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Ketanserin, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of Mianserin (to a final concentration of 10 µM), 25 µL of [³H]-Ketanserin, and 50 µL of membrane suspension.
-
Test Compound: 25 µL of each dilution of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, 25 µL of [³H]-Ketanserin, and 50 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to allow the binding to reach equilibrium.[12]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
Protocol 2: Human Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine for the human D2 receptor.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (Specific Activity: 60-90 Ci/mmol).
-
Non-specific Binding Ligand: Haloperidol (10 µM final concentration) or Butaclamol.[13]
-
Test Compound: (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates.[11]
-
Scintillation Cocktail: A suitable liquid scintillation cocktail.
-
Instrumentation: 96-well plate harvester, liquid scintillation counter.
Procedure:
The procedure is analogous to the 5-HT2A receptor binding assay, with the following modifications:
-
Preparation of Reagents:
-
Dilute the [³H]-Spiperone or [³H]-Raclopride in the assay buffer to a final concentration of approximately 0.1-0.5 nM (or near its Kd).
-
-
Assay Setup:
-
Use Haloperidol or Butaclamol for the determination of non-specific binding.[13]
-
-
Incubation:
-
Incubate the plate at room temperature for 90-120 minutes.[13]
-
The subsequent filtration, washing, and detection steps are the same as described in Protocol 1.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
-
Calculate Percentage Inhibition:
-
% Inhibition = 100 x (1 - [(Binding in presence of test compound - Non-specific Binding) / Specific Binding])
-
-
Determine IC50:
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Sample Data Table:
| Compound Concentration (M) | % Inhibition of [³H]-Ketanserin Binding |
| 1.00E-10 | 2.5 |
| 1.00E-09 | 10.1 |
| 1.00E-08 | 25.8 |
| 1.00E-07 | 51.3 |
| 1.00E-06 | 85.2 |
| 1.00E-05 | 98.9 |
From this data, an IC50 value can be derived, and subsequently, the Ki value can be calculated to quantify the affinity of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine for the 5-HT2A receptor.
Hypothetical GPCR Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine if it acts as an agonist at a Gq-coupled receptor, such as the 5-HT2A receptor.
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Application of Dimethoxybenzyl Furan Compounds as Antibacterial Agents: A Technical Guide for Researchers
The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Among the myriad of heterocyclic compounds, the furan nucleus has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][2] This guide provides a comprehensive overview of the application of dimethoxybenzyl furan compounds as potential antibacterial agents, offering detailed protocols for their synthesis, characterization, and antimicrobial evaluation.
Introduction: The Promise of a Hybrid Scaffold
The strategic combination of a furan moiety with a dimethoxybenzyl group presents a compelling avenue for antibacterial drug discovery. The furan ring system is a core component of numerous natural and synthetic bioactive molecules, while the dimethoxybenzyl group is known to enhance lipophilicity and can play a crucial role in molecular interactions with biological targets.[3] This unique structural amalgamation offers the potential for compounds with novel mechanisms of action and improved pharmacological profiles.
Recent studies have highlighted the antibacterial potential of furan derivatives against a range of pathogens, including clinically relevant strains of Staphylococcus aureus and Escherichia coli.[3] The dimethoxybenzyl moiety, as seen in complex natural products and synthetic compounds, can contribute to the overall bioactivity of a molecule. Therefore, the synthesis and evaluation of dimethoxybenzyl furan compounds are of significant interest to the scientific community.
Synthesis of Dimethoxybenzyl Furan Compounds: A Generalized Approach
While various synthetic routes to furan derivatives exist, the Paal-Knorr synthesis remains a robust and versatile method for the construction of the furan ring from 1,4-dicarbonyl compounds.[4][5][6] Below is a generalized protocol for the synthesis of a 3-(3,4-dimethoxybenzyl)-2,5-dimethylfuran, a representative dimethoxybenzyl furan compound. The causality behind this choice of reaction lies in its reliability and the commercial availability of the necessary precursors.
Conceptual Synthesis Workflow
Caption: Generalized workflow for the synthesis of a dimethoxybenzyl furan compound.
Detailed Synthetic Protocol
Objective: To synthesize 3-(3,4-dimethoxybenzyl)-2,5-dimethylfuran via an adapted Paal-Knorr synthesis.
Materials:
-
3,4-Dimethoxybenzylamine
-
2,5-Hexanedione
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzylamine (10 mmol) and 2,5-hexanedione (12 mmol) in 100 mL of toluene. The excess of the diketone helps to ensure the complete consumption of the amine.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol). The acid catalyst is crucial for the cyclization and dehydration steps of the Paal-Knorr reaction.[4]
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Evaluation of Antibacterial Activity
The in vitro antibacterial activity of the synthesized dimethoxybenzyl furan compounds is primarily determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1]
Protocol for Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Synthesized dimethoxybenzyl furan compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (broth with solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in a 96-well microtiter plate. The typical concentration range to test is from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Controls: Include a positive control (a known antibiotic), a negative control (broth with the same concentration of solvent used to dissolve the compounds), and a growth control (broth with bacteria only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol for Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Spot-plate these aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation
Summarize the quantitative data from the MIC and MBC assays in a clear and structured table for easy comparison.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Dimethoxybenzyl Furan 1 | S. aureus ATCC 29213 | 16 | 32 |
| E. coli ATCC 25922 | 32 | 64 | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 |
| E. coli ATCC 25922 | 0.25 | 0.5 |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Proposed Mechanism of Action
The antibacterial mechanism of furan derivatives can be multifaceted. One of the prominent proposed mechanisms for furanone derivatives is the inhibition of bacterial quorum sensing (QS).[7][8][9][10][11][12]
Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on their population density. This system is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria. Furanone compounds, structurally similar to the native acyl-homoserine lactone (AHL) signaling molecules, can act as competitive inhibitors of the QS receptors.[8]
Caption: Proposed mechanism of quorum sensing inhibition by dimethoxybenzyl furan compounds.
By binding to the QS receptor, the dimethoxybenzyl furan compound can prevent the binding of the natural AHL signal, thereby disrupting the QS circuit and downregulating the expression of virulence factors and biofilm formation.
Another potential mechanism of action for some furan derivatives, particularly against Staphylococcus aureus, involves the induction of reactive oxygen species (ROS) and nonspecific interaction with multiple proteins, leading to cellular damage.[13][14]
Conclusion and Future Perspectives
Dimethoxybenzyl furan compounds represent a promising class of molecules for the development of novel antibacterial agents. Their synthesis, while requiring careful optimization, can be achieved through established organic chemistry reactions. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate these compounds. Further investigations into their precise mechanism of action and structure-activity relationships will be crucial for the rational design of more potent and selective antibacterial agents to combat the growing threat of antibiotic resistance.
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Table 2 Synthesis of 3,4-symmetric dibenzyl-furan-2(5H)-one derivatives 3 a. (n.d.). Table 2 Synthesis of 3,4-symmetric dibenzyl-furan-2(5H)-one derivatives 3 a. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Neuroactivity of Furan Amines
Introduction: The Emergent Significance of Furan Amines in Neuropharmacology
Furan amines, a class of organic compounds characterized by a furan ring linked to an amine group through a variable-length alkyl chain, represent a compelling frontier in neuropharmacology and drug discovery. The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a structural alert in medicinal chemistry, often serving as a bioisosteric replacement for phenyl or other aromatic rings to modulate pharmacokinetic and pharmacodynamic properties.[1] This structural feature is present in numerous approved drugs and bioactive natural products, underscoring its therapeutic potential.[2][3] When coupled with an amine, a critical functional group for interaction with many central nervous system (CNS) targets, the resulting furan amine scaffold holds significant promise for the development of novel neurotherapeutics.
Recent interest in furan amines stems from their structural resemblance to classical phenethylamine and tryptamine hallucinogens, suggesting a potential for psychoactive properties.[1] The exploration of such compounds, often categorized as novel psychoactive substances (NPS) or "research chemicals," necessitates a robust and systematic experimental framework to elucidate their neuroactivity, receptor interaction profiles, and potential therapeutic applications or toxicological risks.[4][5][6] This guide provides a comprehensive overview of the experimental setups and protocols required to thoroughly investigate the neuropharmacological profile of furan amines, from initial in silico predictions to detailed in vivo characterization.
Part 1: In Silico and In Vitro Characterization of Furan Amines
A systematic investigation into the neuroactivity of a novel furan amine begins with computational modeling to predict its potential biological targets, followed by a hierarchical series of in vitro assays to validate these predictions and quantify its pharmacological activity.
Computational Modeling: Predicting Neuroactive Potential
Before embarking on wet-lab experiments, in silico methods can provide valuable insights into the likely receptor targets and binding modes of novel furan amines.[7] These computational approaches are cost-effective and can help prioritize compounds and guide the design of subsequent experiments.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the furan amine) when bound to a receptor of interest. By docking the furan amine into the crystal structures of known CNS targets, such as serotonin, dopamine, and adrenergic receptors, researchers can estimate the binding affinity and identify key molecular interactions.
-
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By comparing the structure of a novel furan amine to the pharmacophore models of known psychoactive compounds (e.g., LSD, psilocybin), it is possible to predict its potential for similar neuroactivity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By inputting the structural features of a new furan amine into a validated QSAR model for a specific receptor, its activity can be predicted.[7]
In Vitro Receptor Binding Assays: Determining Target Affinity
The first experimental step is to determine the binding affinity of the furan amine for a panel of CNS receptors. This is typically achieved through competitive radioligand binding assays.
Protocol 1: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend in fresh buffer.
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [³H]-ketanserin for the 5-HT2A receptor), and varying concentrations of the unlabeled furan amine test compound.
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the furan amine. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the furan amine that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
| Parameter | Description |
| IC50 | The concentration of the competing ligand (furan amine) that displaces 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant for a drug; the concentration of competing ligand that would occupy 50% of the receptors if no radioligand were present. |
Cell-Based Functional Assays: Assessing Receptor Activation
Once the binding affinity is established, the next crucial step is to determine whether the furan amine acts as an agonist, antagonist, or inverse agonist at the identified receptor targets. Cell-based functional assays are employed for this purpose.
Many serotonin receptors, including the 5-HT2A receptor, are Gq-coupled, meaning their activation leads to an increase in intracellular calcium concentration.[8] This can be measured using calcium-sensitive fluorescent dyes.[9][10]
Protocol 2: Fluo-4 Calcium Mobilization Assay
-
Cell Culture: Culture a cell line stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing the human 5-HT2A receptor) in a multi-well plate.[9]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which becomes fluorescent upon binding to calcium.[11]
-
Compound Addition: Add varying concentrations of the furan amine to the wells.
-
Fluorescence Measurement: Use a fluorescence plate reader or a fluorescence microscope to measure the change in fluorescence intensity over time.[9][11] An increase in fluorescence indicates an increase in intracellular calcium and, therefore, receptor activation.
-
Data Analysis: Plot the peak fluorescence response against the concentration of the furan amine. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the furan amine that produces 50% of the maximal response) and the Emax (the maximum response).
For Gi/Gs-coupled receptors, functional activity can be assessed by measuring changes in the levels of the second messenger cyclic AMP (cAMP). Commercially available enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) kits can be used for this purpose.
Part 2: Electrophysiological Characterization of Furan Amine Neuroactivity
Electrophysiology provides a direct measure of the effects of a compound on neuronal excitability and synaptic transmission.[12] Whole-cell patch-clamp recording is the gold-standard technique for this purpose.[13][14][15]
Whole-Cell Patch-Clamp Recording in Cultured Neurons or Brain Slices
This technique allows for the recording of electrical currents and voltages from a single neuron, providing detailed information about how a furan amine modulates ion channel function and synaptic activity.[16][17][18]
Protocol 3: Whole-Cell Patch-Clamp Recording
-
Preparation: Prepare either primary neuronal cultures or acute brain slices from a relevant brain region (e.g., the prefrontal cortex for studying psychedelic-like effects).
-
Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.[16]
-
Cell Targeting: Under a microscope, approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical access to the cell's interior.[14]
-
Recording: In voltage-clamp mode, hold the membrane potential at a fixed value and record the currents flowing across the membrane. In current-clamp mode, inject a known amount of current and record the changes in membrane potential.
-
Compound Application: Perfuse the furan amine onto the neuron or brain slice and record the resulting changes in electrical activity.
-
Data Analysis: Analyze the recorded traces to determine the effects of the furan amine on parameters such as resting membrane potential, action potential firing rate, and the amplitude and frequency of synaptic currents.
Part 3: In Vivo Assessment of Neuroactivity and Behavioral Effects
In vivo studies in animal models are essential to understand the integrated physiological and behavioral effects of a furan amine.
Animal Models for Psychedelic-like Activity
Rodent models are valuable for predicting the psychedelic potential of a compound in humans.[19]
-
Head-Twitch Response (HTR) in Mice: The head-twitch response is a rapid, involuntary head movement that is considered a behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects in rodents.[19] The frequency of head twitches is quantified following the administration of the furan amine.
-
Drug Discrimination: In this paradigm, animals are trained to discriminate between the effects of a known psychedelic drug (e.g., LSD) and saline. The ability of a novel furan amine to substitute for the training drug is then assessed.
In Vivo Electrophysiology
Multi-electrode arrays (MEAs) can be implanted in the brains of freely moving animals to record the activity of neuronal ensembles.[20] This allows for the investigation of how a furan amine alters neuronal firing patterns and network oscillations in real-time during behavior.
Microdialysis
Microdialysis is a technique used to measure the levels of neurotransmitters (e.g., serotonin, dopamine) in the extracellular fluid of specific brain regions. By implanting a microdialysis probe into a brain area of interest and analyzing the collected dialysate, researchers can determine how a furan amine affects neurotransmitter release.
Visualizations
Figure 1: A comprehensive workflow for the neuropharmacological investigation of furan amines.
Figure 2: Canonical signaling pathway for a Gq-coupled receptor, such as the 5-HT2A receptor.
Conclusion
The systematic experimental approach outlined in this guide provides a robust framework for the comprehensive characterization of the neuroactivity of novel furan amines. By integrating in silico, in vitro, ex vivo, and in vivo methodologies, researchers can elucidate the molecular mechanisms of action, receptor profiles, and behavioral effects of these compounds. This knowledge is critical for identifying potential therapeutic leads, understanding the risks associated with their use, and ultimately advancing our understanding of neuropharmacology.
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Application Notes and Protocols for Evaluating the Cytotoxicity of Benzyl-Furan-Amines
Introduction: Unveiling the Cytotoxic Potential of Benzyl-Furan-Amines
Benzyl-furan-amines represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antitumor, antibacterial, and anti-inflammatory properties.[1][2][3] The core structure, featuring a furan ring linked to a benzylamine moiety, serves as a versatile scaffold for the development of novel therapeutic agents. However, a critical step in the preclinical evaluation of these compounds is the thorough characterization of their cytotoxic effects. Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, providing crucial data for establishing therapeutic windows and identifying potential toxic liabilities.[4]
This comprehensive guide provides a suite of robust cell-based assays to meticulously evaluate the cytotoxic profile of novel benzyl-furan-amine derivatives. We will delve into the mechanistic underpinnings of each assay, offering not just step-by-step protocols but also the scientific rationale behind each critical step. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible data, thereby facilitating informed decisions in the drug discovery pipeline.
Our investigation into the cytotoxicity of benzyl-furan-amines will be multi-faceted, exploring key cellular events that signify irreversible cell damage and death. We will begin by assessing overall cell viability and membrane integrity, followed by a deeper dive into specific cell death pathways, including apoptosis, and the underlying molecular mechanisms such as mitochondrial dysfunction and oxidative stress.
I. Foundational Cytotoxicity Assessment: A Two-Pronged Approach
A primary screen for cytotoxicity typically involves assessing two fundamental aspects of cellular health: metabolic activity and plasma membrane integrity. This dual-assay strategy provides a more complete picture than either assay alone, helping to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.
A. MTT Assay: Gauging Metabolic Viability
The MTT assay is a colorimetric method that provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[5] It is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
Scientific Rationale: A reduction in the metabolic activity of a cell population following exposure to a benzyl-furan-amine derivative can indicate either a cytotoxic or a cytostatic effect. This assay is an excellent high-throughput method for initial screening and for determining the half-maximal inhibitory concentration (IC50) of a compound.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the benzyl-furan-amine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
B. Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[4]
Scientific Rationale: This assay serves as a direct measure of cytotoxicity. An increase in LDH activity in the culture supernatant is indicative of cell lysis. When used in conjunction with the MTT assay, it can help differentiate between compounds that halt cell proliferation and those that actively kill cells. For example, a compound might show a low IC50 in the MTT assay but cause minimal LDH release, suggesting a cytostatic rather than a cytotoxic effect at that concentration.
Principle of the LDH Assay
Caption: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is often convenient to run both assays in parallel on separate plates.
-
Establish Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[5]
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the benzyl-furan-amines.
-
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a specific biological or biochemical function.[7] For cytotoxicity assays, it represents the concentration of a benzyl-furan-amine that is required to reduce cell viability by 50%.
-
Calculate Percent Cytotoxicity (for LDH assay): % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
-
Calculate Percent Viability (for MTT assay): % Viability = (Absorbance of treated cells / Absorbance of untreated control) * 100
-
Dose-Response Curve: Plot the percent viability or cytotoxicity against the logarithm of the compound concentrations.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.[8][9]
| Benzyl-Furan-Amine Derivative | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) |
| Compound A | 12.5 ± 1.8 | 25.2 ± 3.1 |
| Compound B | 5.7 ± 0.9 | 10.8 ± 1.5 |
| Compound C | > 100 | > 100 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.5 ± 0.3 |
II. Mechanistic Insights: Unraveling the Mode of Cell Death
Once the cytotoxic potential of a benzyl-furan-amine has been established, the next critical step is to elucidate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] Key indicators of apoptosis include the activation of caspases and the disruption of the mitochondrial membrane potential.
A. Caspase-3/7 Activation Assay: A Hallmark of Apoptosis
Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[11] Their activation leads to the cleavage of critical cellular proteins, ultimately resulting in the dismantling of the cell.
Scientific Rationale: Measuring the activity of caspase-3/7 provides a direct and specific assessment of apoptosis induction. Luminescent or fluorescent assays that utilize a caspase-3/7-specific substrate (containing the DEVD peptide sequence) offer high sensitivity and are amenable to high-throughput screening.
Protocol: Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with benzyl-furan-amine compounds as described previously. Include a positive control for apoptosis induction, such as staurosporine (1 µM for 4-6 hours).[5][12]
-
Reagent Equilibration: Allow the Caspase-Glo® 3/7 reagent to equilibrate to room temperature before use.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
B. JC-1 Assay: Assessing Mitochondrial Membrane Potential (ΔΨm)
A decrease in the mitochondrial membrane potential (ΔΨm) is an early event in the apoptotic pathway.[13] The JC-1 dye is a lipophilic, cationic probe that can be used to monitor ΔΨm.
Scientific Rationale: In healthy, non-apoptotic cells, JC-1 accumulates in the mitochondria as aggregates, which emit red fluorescence. In apoptotic cells with a compromised ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[14][15] Therefore, a shift from red to green fluorescence is indicative of mitochondrial depolarization and the initiation of apoptosis.
Principle of the JC-1 Assay
Caption: The JC-1 dye forms red fluorescent aggregates in healthy mitochondria and green fluorescent monomers in apoptotic cells with depolarized mitochondria.
Protocol: JC-1 Assay
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with the benzyl-furan-amine compounds. Include a positive control for mitochondrial depolarization, such as the protonophore CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or valinomycin.[5][15]
-
JC-1 Staining: Prepare a 2 µM JC-1 staining solution in pre-warmed culture medium. Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a multi-mode plate reader.
-
Red Fluorescence (Aggregates): Excitation ~560 nm / Emission ~595 nm
-
Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
| Benzyl-Furan-Amine Derivative (at 2x IC50) | Caspase-3/7 Activity (Fold Change vs. Control) | Red/Green Fluorescence Ratio (Normalized to Control) |
| Compound A | 3.2 ± 0.4 | 0.45 ± 0.06 |
| Compound B | 5.8 ± 0.7 | 0.21 ± 0.03 |
| Compound C | 1.1 ± 0.2 | 0.95 ± 0.08 |
| Staurosporin (Positive Control) | 8.5 ± 1.1 | N/A |
| CCCP (Positive Control) | N/A | 0.15 ± 0.02 |
III. Investigating Oxidative Stress: The Role of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is a common mechanism of drug-induced cytotoxicity.[16] Excessive ROS production can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death.
Scientific Rationale: Measuring intracellular ROS levels can provide valuable insights into whether the cytotoxic effects of benzyl-furan-amines are mediated by oxidative stress. The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used indicator of ROS.[17] Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol: DCFH-DA Assay for ROS Detection
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight. Treat the cells with the benzyl-furan-amine compounds for a shorter duration (e.g., 1-6 hours), as ROS generation is often an early event. Include a positive control for ROS induction, such as tert-butyl hydroperoxide (TBHP).[17][18]
-
DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Remove the treatment medium, wash the cells once with warm PBS, and then add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity (Excitation ~485 nm / Emission ~535 nm) using a fluorescence plate reader.
IV. Concluding Remarks and Best Practices
The suite of assays detailed in this guide provides a robust framework for the comprehensive cytotoxic evaluation of novel benzyl-furan-amine derivatives. By systematically assessing cell viability, membrane integrity, apoptosis induction, mitochondrial health, and oxidative stress, researchers can build a detailed profile of a compound's cellular effects.
Key Considerations for Trustworthy Data:
-
Cell Line Selection: The choice of cell line is paramount and should be guided by the therapeutic target of the compounds.[19][20] For anticancer drug screening, a panel of cell lines representing different tumor types is often employed.
-
Controls are Non-Negotiable: The inclusion of appropriate positive, negative, and vehicle controls in every experiment is essential for validating the assay and ensuring the reliability of the data.
-
Dose-Response and Time-Course Studies: Evaluating compounds over a range of concentrations and time points is crucial for understanding the dynamics of their cytotoxic effects.
-
Troubleshooting: Be aware of common pitfalls in each assay, such as interference of the test compound with the assay chemistry or suboptimal cell culture conditions.[6][21][22]
By adhering to these principles and meticulously executing the described protocols, researchers can confidently and accurately characterize the cytotoxic properties of benzyl-furan-amines, paving the way for the development of safe and effective new medicines.
References
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Hu, Y., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
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ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Available at: [Link]
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National Center for Biotechnology Information. (2025). Measuring mitochondrial membrane potential. Available at: [Link]
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Springer. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Available at: [Link]
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ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Available at: [Link]
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HiMedia Laboratories. (n.d.). EZAssayTM Mitochondrial Membrane Potential Assay Kit with JC-1. Available at: [Link]
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YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]
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National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Available at: [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]
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ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Available at: [Link]
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ResearchGate. (2025). (PDF) Mitochondrial Membrane Potential Assay. Available at: [Link]
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PubMed. (n.d.). Cytotoxic benzylbenzofuran derivatives from Dorstenia kameruniana. Available at: [Link]
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Bio-Rad Antibodies. (n.d.). Magic Red® Caspase-3/7 Assay Kit. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available at: [Link]
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National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link]
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MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]
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ResearchGate. (2025). (PDF) A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. Available at: [Link]
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SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. Available at: [Link]
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RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]
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ResearchGate. (2015). I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?. Available at: [Link]
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Cell Bio. (n.d.). ROS Assay Kit Protocol. Available at: [Link]
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Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Available at: [Link]
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AnaSpec. (n.d.). SensoLyte Homogeneous AFC Caspase-3/7 Assay Kit. Available at: [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
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ResearchGate. (n.d.). (A) Caspase 3/7 activity as indicator for apoptosis induction was.... Available at: [Link]
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ACS Publications. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Available at: [Link]
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MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]
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G-Biosciences. (n.d.). DCFH-DA Redox Probe. Available at: [Link]
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Wikipedia. (n.d.). Benzylamine. Available at: [Link]
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National Center for Biotechnology Information. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Available at: [Link]
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Taylor & Francis. (n.d.). Full article: Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Available at: [Link]
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National Center for Biotechnology Information. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Available at: [Link]
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PubMed. (n.d.). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Reductive Amination of 2,3-Dimethoxybenzaldehyde
Welcome to the technical support guide for the reductive amination of 2,3-dimethoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial C-N bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis for higher yields and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the reductive amination of 2,3-dimethoxybenzaldehyde.
Q1: My reaction shows low to no conversion, with significant unreacted 2,3-dimethoxybenzaldehyde and amine remaining. What are the likely causes?
A1: This is a common issue that typically points to problems in the first step of the reaction: imine or iminium ion formation.
-
Causality: Reductive amination is a two-step process occurring in one pot: (1) formation of a hemiaminal, which then dehydrates to an imine (for primary amines) or an iminium ion (for secondary amines), and (2) reduction of the C=N double bond. If the iminium ion intermediate does not form efficiently, the reducing agent has nothing to reduce, and the starting materials will remain.
-
Troubleshooting Steps:
-
pH Adjustment: Imine formation is acid-catalyzed but sensitive to pH. The reaction requires mildly acidic conditions (typically pH 4-6) to protonate the aldehyde's carbonyl oxygen, making it more electrophilic.[1] However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1]
-
Solution: Add a catalytic amount of acetic acid (typically 0.5-1 equivalent) to the mixture of the aldehyde and amine before introducing the reducing agent.[2][3] For reactions involving amine salts (e.g., dimethylamine hydrochloride), a base like sodium acetate or triethylamine is often added to liberate the free amine.[4]
-
-
Allow Time for Imine Formation: Do not add the reducing agent immediately. Allow the aldehyde and amine to stir together in the solvent (with the acid catalyst, if used) for a period, typically 15-60 minutes, to ensure the imine/iminium ion has formed.[1][5]
-
Water Removal: The dehydration of the hemiaminal to the imine is an equilibrium process. The presence of excess water can push the equilibrium back towards the starting materials.
-
Solution: While not always necessary with modern reagents, using a drying agent like anhydrous MgSO₄ or employing a Dean-Stark apparatus with a solvent like toluene can be effective for stubborn reactions. However, for most lab-scale syntheses, choosing the right solvent and reagent is a more practical approach.
-
-
Q2: My main byproduct is 2,3-dimethoxybenzyl alcohol. How can I prevent its formation?
A2: The formation of the corresponding alcohol is a clear indication that your reducing agent is reducing the starting aldehyde faster than the iminium ion.
-
Causality: This occurs when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄). NaBH₄ is capable of reducing both aldehydes and ketones.[6] If it is present before the imine has fully formed, it will readily reduce the aldehyde.[1]
-
Troubleshooting Steps:
-
Switch to a Selective Reducing Agent: The most effective solution is to use a milder, more selective hydride donor that preferentially reduces the protonated iminium ion over the carbonyl group.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations.[7][8] The electron-withdrawing acetate groups temper its reactivity, making it highly selective for iminium ions.[5] It is also tolerant of mildly acidic conditions.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic selective reagent that is stable at the mildly acidic pH required for imine formation.[9] However, it is highly toxic and generates cyanide waste, making NaBH(OAc)₃ a safer alternative.[2][9]
-
-
Modify the Procedure (if using NaBH₄): If NaBH₄ is your only option, a stepwise procedure is necessary. First, ensure imine formation is complete by stirring the aldehyde and amine (often in a solvent like methanol) for an extended period.[10] Only then should you add the NaBH₄, preferably at a low temperature (e.g., 0 °C) to control reactivity.[11]
-
Q3: I am reacting 2,3-dimethoxybenzaldehyde with a primary amine and getting a significant amount of the tertiary amine (dialkylation product). How do I improve selectivity for the desired secondary amine?
A3: Overalkylation occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde, which is then reduced to form a tertiary amine.
-
Causality: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive second reaction. This is a classic problem in direct alkylation and can also plague reductive amination.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) relative to the aldehyde. This increases the probability that an aldehyde molecule will react with the starting amine rather than the product.
-
Stepwise Protocol: For particularly challenging cases, a two-step procedure provides the best control.[10]
-
Step 1: Form and isolate the imine first. This is done by reacting the aldehyde and primary amine, often with removal of water.
-
Step 2: Reduce the purified imine in a separate reaction using a standard reducing agent like NaBH₄. Since no aldehyde is present in the second step, dialkylation is impossible.[10]
-
-
Q4: My product is difficult to isolate during the aqueous work-up, and I'm experiencing low recovery. What can I do?
A4: Amines can be tricky to extract due to their basicity and potential for emulsion formation.
-
Causality: During a typical acidic or basic work-up, the amine product can exist as a charged ammonium salt (in acid) or a free base (in base). Its solubility in aqueous vs. organic layers changes dramatically with pH. Incomplete quenching or neutralization can lead to the product being lost in the aqueous phase or trapped in an emulsion.
-
Troubleshooting Steps:
-
Ensure Complete Quenching: After the reaction, quench any remaining hydride reagent slowly with water or a saturated aqueous solution like sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate).[12]
-
Basify Before Extraction: To extract the amine into an organic solvent (like dichloromethane or ethyl acetate), you must convert it to its neutral, free-base form. Add a base like 1M NaOH or saturated K₂CO₃ to the aqueous layer until it is distinctly basic (pH > 10).[3]
-
Use a Salting-Out Agent: If the product has some water solubility, add brine (saturated NaCl solution) to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.[11]
-
Consider an Alternative Isolation: For highly polar amines, extraction can be inefficient. An alternative is to precipitate the product as its hydrochloride salt. After the reaction, remove the solvent, redissolve the crude material in a dry solvent like diethyl ether or dichloromethane, and add a solution of HCl in ether or bubble HCl gas through it. The amine hydrochloride salt will often precipitate and can be collected by filtration.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall reducing agent for the reductive amination of 2,3-dimethoxybenzaldehyde?
A1: For general-purpose, one-pot reactions, sodium triacetoxyborohydride (NaBH(OAc)₃) is widely considered the superior choice.[7] Its key advantages are high selectivity for iminium ions over aldehydes, operational simplicity, and low toxicity compared to cyanoborohydride reagents.[5][8]
| Reducing Agent | Pros | Cons | Typical Solvent |
| NaBH(OAc)₃ | Excellent selectivity, mild, low toxicity, broad functional group tolerance.[7] | Water-sensitive, more expensive. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF.[6][10] |
| NaBH₃CN | Good selectivity, stable in mild acid.[1] | Highly toxic (cyanide hazard) , environmentally unfriendly. | Methanol (MeOH), Ethanol (EtOH).[6] |
| NaBH₄ | Inexpensive, readily available. | Not selective , reduces aldehydes/ketones.[1] Requires careful procedural control (stepwise addition).[10] | Methanol (MeOH), Ethanol (EtOH).[6] |
| H₂/Catalyst (e.g., Pd/C) | "Green" (atom economical), scalable. | Requires specialized high-pressure equipment, can reduce other functional groups.[13] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate. |
Q2: How critical is pH control, and how is it best managed?
A2: pH control is absolutely critical for balancing the two key steps of the reaction. The optimal range is generally between pH 4 and 6.[1][9]
-
Below pH 4: The amine becomes fully protonated and non-nucleophilic, stopping imine formation.[1]
-
Above pH 7: The acid-catalysis of carbonyl activation and dehydration is too slow, hindering imine formation.
-
Management: The most common method is to add a catalytic amount of acetic acid to the reaction mixture.[4] The acetic acid facilitates imine formation, and the resulting acetate anion can act as a buffer. When using NaBH(OAc)₃, the reagent itself releases acetic acid upon reaction, which can help maintain an appropriate pH.[2]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a role in solubility, reaction rate, and compatibility with the chosen reducing agent.
-
For NaBH(OAc)₃: Chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred because NaBH(OAc)₃ is sensitive to hydrolysis and less compatible with protic solvents like methanol.[7][10] Tetrahydrofuran (THF) is also a common choice.[4]
-
For NaBH₃CN and NaBH₄: Protic solvents like methanol (MeOH) are ideal. Methanol is an excellent solvent for the reactants and the borohydride salts and can participate in the protonolysis steps of the mechanism.[6]
Visualizing the Process
General Reaction Mechanism
The following diagram outlines the key steps in the reductive amination of an aldehyde with a primary amine.
Caption: The two-stage process of reductive amination.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues leading to poor reaction outcomes.
Caption: A decision tree for troubleshooting reductive amination.
Optimized Experimental Protocol: One-Pot Synthesis using NaBH(OAc)₃
This protocol describes the reaction of 2,3-dimethoxybenzaldehyde with a generic primary amine.
Materials:
-
2,3-Dimethoxybenzaldehyde (1.0 eq)
-
Primary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (optional, 0.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (to make a ~0.2 M solution)
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,3-dimethoxybenzaldehyde (1.0 eq) and the primary amine (1.1 eq).
-
Add the anhydrous solvent (DCE or DCM) to dissolve the reactants.
-
If the amine is not particularly reactive or if using an amine salt, add glacial acetic acid (0.5 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[5]
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be mildly exothermic.[5]
-
Allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).[5]
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can then be purified by silica gel column chromatography or other appropriate methods.
References
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
-
Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). Reductive Amination of Benzaldehyde. European Journal of Organic Chemistry, 2000(14), 2501-2506. [Link]
-
The Synthetic Inspector. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
Reddit community discussion. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. [Link]
-
Chemistry Help. (2023). Reductive Amination. YouTube. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wang, Y., et al. (2022). Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine. ResearchGate. [Link]
-
Pabst, M., et al. (2008). Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
-
SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]
-
Elsevier. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]
-
Royal Society of Chemistry. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. [Link]
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Synthesis of N-Substituted Furan-2-ylmethylamines
Introduction: The synthesis of N-substituted furan-2-ylmethylamines is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and specialty materials. These compounds, often derived from biomass-based platform chemicals like furfural, serve as critical building blocks. The most prevalent synthetic route is the reductive amination of furan-2-carboxaldehyde (furfural) or its derivatives. While conceptually straightforward, this reaction is frequently plagued by a variety of side reactions that can drastically reduce yield, complicate purification, and compromise product integrity. The furan ring's sensitivity to acidic conditions and the multiple reactive pathways available to the intermediates demand a nuanced and well-controlled experimental approach.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower researchers to anticipate, diagnose, and resolve common issues encountered during these syntheses.
Troubleshooting Guide: Diagnosing and Solving Synthesis Problems
This section addresses specific experimental issues in a problem-solution format. Each entry details the probable causes rooted in the reaction mechanism and provides actionable protocols to mitigate the issue.
Problem 1: Low Yield with Significant Recovery of Unreacted Furfural
Question: My reaction has stalled. After the workup, I've recovered most of my starting furfural, and the yield of the desired N-substituted furan-2-ylmethylamine is very low. What went wrong?
Probable Causes & Solutions:
This issue almost always points to inefficient formation of the intermediate Schiff base (imine). The reduction step cannot occur if its substrate isn't present in sufficient concentration.
-
Causality—Inefficient Water Removal: Imine formation is a reversible condensation reaction that produces one equivalent of water. According to Le Châtelier's principle, the presence of excess water in the reaction medium will shift the equilibrium back towards the starting materials (aldehyde and amine).
-
Solution: Incorporate a dehydrating agent. For small-scale reactions, adding 3Å or 4Å molecular sieves is highly effective. For larger scales, setting up the reaction with a Dean-Stark apparatus to azeotropically remove water is the classical approach. If using a hydride reducing agent that is tolerant to protic solvents (e.g., NaBH₄ in methanol), ensure the initial imine formation step is allowed sufficient time (1-2 hours) to reach equilibrium before the reducing agent is introduced.
-
-
Causality—Incorrect pH: Imine formation is pH-sensitive. It requires mild acid catalysis to protonate the aldehyde's carbonyl oxygen, making it more electrophilic. However, if the pH is too low, the amine nucleophile becomes protonated to a non-nucleophilic ammonium salt, shutting down the reaction.
-
Solution: The optimal pH for imine formation is typically between 4.5 and 6. Adjust the reaction pH with a mild acid like acetic acid. Avoid strong mineral acids (HCl, H₂SO₄), as they can cause furan ring degradation and fully protonate the amine.[3] A common practice is to use acetic acid as both the catalyst and a co-solvent.
-
-
Causality—Sterically Hindered or Electron-Poor Amine: Amines with significant steric bulk around the nitrogen atom or those bearing strong electron-withdrawing groups are less nucleophilic and will react sluggishly with furfural.
-
Solution: For these challenging substrates, increase the reaction time and/or temperature during the imine formation step. A catalyst like TiCl₄ or Sc(OTf)₃ may be required to activate the aldehyde more strongly. Be aware that higher temperatures can also promote side reactions.
-
Problem 2: Significant Formation of a Tertiary Amine Byproduct
Question: My primary product is the desired secondary amine, but I'm getting a substantial amount of a higher molecular weight byproduct, which I've identified as the tertiary amine, bis(furan-2-ylmethyl)amine. How can I prevent this?
Probable Causes & Solutions:
This is a classic case of over-alkylation. The desired secondary amine product is itself a nucleophile and can compete with the starting primary amine to react with another molecule of furfural. This forms a new iminium ion, which is then reduced to the tertiary amine byproduct.
Furfural + R-NH₂ → [Imine] → (Product) R-NH-CH₂-Furan (Product) R-NH-CH₂-Furan + Furfural → [New Iminium Ion] → (Byproduct) R-N-(CH₂-Furan)₂
-
Causality—Stoichiometry and Reaction Rate Imbalance: If the concentration of the starting primary amine drops significantly while furfural is still present, the secondary amine product becomes a more competitive nucleophile. This is common when the reducing agent is added too slowly or is not reactive enough.
-
Solution 1 (Stoichiometry Control): Use a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents). This ensures that furfural is more likely to encounter the starting amine rather than the product amine, suppressing the second addition.
-
Solution 2 (One-Pot Procedure): In a one-pot protocol, add the reducing agent only after confirming near-complete conversion to the imine (via TLC or crude ¹H NMR). Alternatively, use a methodology where the amine and aldehyde are added slowly and simultaneously to a solution containing the reducing agent, keeping the concentration of free furfural low at all times.
-
-
Causality—Choice of Reducing Agent: Some reducing agents are more aggressive than others. A highly reactive reducing agent can reduce the initially formed imine so quickly that the secondary amine product builds up rapidly, creating the conditions for the second reaction to occur.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for preventing over-alkylation. It is a milder and more sterically hindered reducing agent than NaBH₄ or NaCNBH₃, and it is particularly selective for the reduction of iminium ions over aldehydes. This selectivity allows the reductive amination to proceed cleanly in a single step.
-
Problem 3: Reaction Mixture Turns Dark Brown/Black, Yielding Tarry Material
Question: My reaction mixture turned black, and upon workup, I was left with an intractable polymeric tar with very little of my desired product. What caused this polymerization?
Probable Causes & Solutions:
Furan and its derivatives are notoriously susceptible to polymerization and degradation under strong acidic conditions.[3] This is the most common cause of catastrophic reaction failure.
-
Causality—Acid-Catalyzed Ring Opening & Polymerization: The furan ring can be protonated by strong acids, particularly at the Cα position.[4][5] This initiates a cascade of reactions, including ring-opening to form reactive 1,4-dicarbonyl species, which can subsequently undergo intermolecular aldol condensations and polymerize into dark, insoluble materials known as humins.[6]
-
Solution 1 (Strict pH Control): As mentioned for Problem 1, avoid strong mineral acids. Use catalytic amounts of a weak organic acid like acetic acid. If the reaction requires anhydrous conditions, pyridinium p-toluenesulfonate (PPTS) is an excellent choice for a mild, buffered acid catalyst.
-
Solution 2 (Temperature Management): Acid-catalyzed degradation is highly temperature-dependent. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, these reactions can be performed successfully at 0 °C or room temperature. Avoid heating unless absolutely necessary for unreactive substrates.
-
Solution 3 (Minimize Reaction Time): Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately. Prolonged exposure to even mild acidic conditions can lead to gradual degradation.
-
Visualizing Reaction & Side Pathways
To better understand the chemistry, the following diagrams illustrate the desired synthetic route and the competing side reactions discussed above.
Caption: Desired vs. Competing Reaction Pathways.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this synthesis?
The choice of reducing agent is critical and depends on the specific substrates and desired protocol (one-pot vs. two-step).
| Reducing Agent | Typical Conditions | Pros | Cons |
| NaBH(OAc)₃ | One-pot; CH₂Cl₂, DCE, or THF | Mild, highly selective for imines/iminium ions; excellent for preventing over-alkylation and aldehyde reduction. | More expensive; moisture-sensitive. |
| NaBH₄ | Two-step; MeOH, EtOH | Inexpensive, powerful reductant. | Reduces aldehydes, potentially lowering yield; can lead to over-alkylation if not controlled. |
| NaCNBH₃ | One-pot; MeOH, pH 5-6 | Selective for imines at acidic pH. | Highly toxic (releases HCN gas at pH < 5); less commonly used now due to safety concerns. |
| H₂ / Catalyst | High pressure; Pd/C, PtO₂, Ni | "Green" (byproduct is water); excellent for large-scale synthesis; can reduce furan ring if not controlled.[7][8] | Requires specialized high-pressure equipment; catalyst choice is crucial to avoid ring saturation. |
Recommendation: For laboratory-scale synthesis focused on achieving high selectivity and clean product formation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. Its mild nature and selectivity often outweigh its higher cost by simplifying purification and maximizing yield.
Q2: How do I purify my N-substituted furan-2-ylmethylamine?
The purification strategy depends on the nature of the amine and the impurities.
-
Acid-Base Extraction: As the product is a basic amine, it can be easily separated from neutral byproducts (like furfuryl alcohol) and acidic impurities.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash with saturated NaHCO₃ or Na₂CO₃ solution to remove the acid catalyst.
-
Extract the organic layer with dilute aqueous HCl (e.g., 1 M). The amine product will move to the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with ethyl acetate to remove any remaining neutral impurities.
-
Basify the aqueous layer to >pH 10 with NaOH or K₂CO₃.
-
Extract the free amine back into an organic solvent (ethyl acetate or CH₂Cl₂).
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Silica Gel Chromatography: If acid-base extraction is insufficient to remove byproducts like the tertiary amine, column chromatography is necessary.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of triethylamine (~1%) to the eluent can prevent the amine product from tailing on the acidic silica gel.
-
Q3: Can I use secondary amines as starting materials to synthesize tertiary amines directly?
Yes, this is a very effective way to synthesize tertiary amines of the type R₂N-CH₂-Furan. The reaction of a secondary amine with furfural proceeds through an iminium ion intermediate, which is readily reduced. In fact, these reactions are often cleaner than those starting with primary amines because the issue of over-alkylation is non-existent. The same conditions (e.g., NaBH(OAc)₃, acetic acid catalyst) are generally applicable.
Optimized Experimental Protocol: Synthesis of N-benzylfuran-2-ylmethylamine
This protocol details a reliable, lab-scale synthesis using sodium triacetoxyborohydride, which minimizes common side reactions.
Materials:
-
Furfural (freshly distilled), 1.0 eq
-
Benzylamine, 1.1 eq
-
Sodium triacetoxyborohydride (NaBH(OAc)₃), 1.5 eq
-
Acetic Acid (Glacial), 2.0 eq
-
Dichloromethane (DCM, anhydrous), ~0.2 M concentration relative to furfural
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add anhydrous DCM.
-
Imine Formation: Add furfural (1.0 eq), followed by benzylamine (1.1 eq), and finally glacial acetic acid (2.0 eq). Stir the solution at room temperature for 1 hour.
-
Scientist's Note: The solution should remain a pale yellow. A rapid darkening may indicate decomposition.
-
-
Reduction: Cool the flask to 0 °C in an ice bath. Add the sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Expertise Note: Adding the reductant slowly at 0 °C helps to control any exotherm and minimizes the reduction of unreacted furfural.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., 20% Ethyl Acetate/Hexanes), checking for the disappearance of furfural.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 30 minutes.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers and wash with brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by silica gel chromatography if necessary (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine).
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of N-benzylfuran-2-ylmethylamine.
References
-
Shimanovich, R.; et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]
-
Bora, L.; et al. (2014). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 16, 175-180. [Link]
-
Mishra, D. K., & Dabbawala, A. A. (2020). Reductive Amination of Furfural to Furfurylamine. In Catalytic Transformations of Biomass and Biofuels. Taylor & Francis. [Link]
-
Mishra, D. K., et al. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfuryl Amine: The Momentous Role of Active Metal Sites. ChemSusChem, 15(8), e202200107. [Link]
-
Aziz-ur-Rehman, et al. (2015). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Journal of the Chemical Society of Pakistan, 37(3), 564-570. [Link]
-
Wang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6423. [Link]
-
Lari, G. M., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. Catalysts, 9(2), 153. [Link]
-
Liu, H., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 47, 13739-13749. [Link]
-
Qu, Y., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 550-557. [Link]
-
Reaction network for the reductive amination of furfural. (n.d.). ResearchGate. [Link]
-
Llevot, A., et al. (2016). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 8(6), 226. [Link]
-
Galkin, M. V., & Samec, J. S. (2016). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4635. [Link]
-
Pintor, A., et al. (2023). Effects of the stability of 2-methyl furan and 2, 5 dimethyl furan on the autoignition and combustion characteristics of a gasoline-like fuel. Fuel, 334, 126685. [Link]
-
Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. [Link]
-
Malebari, A. M., & Al-Zaydi, K. M. (2021). FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. Current Organic Chemistry, 25(4), 478-500. [Link]
-
Nishimura, S., et al. (2019). Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. ACS Catalysis, 9(10), 9194-9203. [Link]
-
Qu, Y., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 550-557. [Link]
-
PubChem. (n.d.). N-(furan-2-ylmethyl)ethanamine. PubChem Compound Database. [Link]
-
Al-Hazimi, H. M., & Al-Alshaikh, M. A. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of Saudi Chemical Society, 14(4), 373-380. [Link]
-
Sutton, A. D., et al. (2013). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 3, 955-963. [Link]
-
Wang, Y., et al. (2023). Review of Modern Eschweiler-Clarke Methylation Reaction. Molecules, 28(17), 6423. [Link]
-
Vovk, M. V., et al. (2020). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Chemistry of Heterocyclic Compounds, 56, 1152-1157. [Link]
-
Gevorgyan, A. R., et al. (2018). Synthesis of Novel 2-(N-Substituted)imino-2,5-dihydrofuran-3-carboxamides Containing a Thiourea Residue and an Oxothiazolidinylidene Ring. Russian Journal of Organic Chemistry, 54, 1202-1206. [Link]
-
Jolit, A., et al. (2021). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 2(3), 253-274. [Link]
-
Schwerk, C., & Westermann, B. (2014). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Tetrahedron Letters, 55(1), 214-216. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
-
Climent, M. J., et al. (2014). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. ChemSusChem, 7(5), 1270-1288. [Link]
-
van der Klis, F., et al. (2017). Sequential and in Situ Extraction of Furfural from Reaction Mixture and Effect of Extracting Agents on Furfural Degradation. ACS Sustainable Chemistry & Engineering, 5(2), 1438-1445. [Link]
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- 8. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Furan Amine Synthesis: Technical Support & Troubleshooting Guide
Welcome to the technical support center for furan amine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing amine-functionalized furan compounds. Low yields in these reactions are a common yet surmountable challenge. This document provides in-depth, field-proven insights to help you diagnose and resolve issues in your experimental work, ensuring both scientific integrity and successful outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific problems encountered during furan amine synthesis, particularly through reductive amination, a prevalent and powerful method. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.
Q1: My reaction is consuming the starting furan aldehyde/ketone, but the yield of the desired primary amine is very low, and I'm isolating a significant amount of the corresponding furan alcohol. What's happening?
A1: Root Cause Analysis & Solution
This is a classic case of competing reaction pathways where the direct hydrogenation of the carbonyl group outpaces the desired reductive amination sequence. The intended reaction involves two key steps: (1) condensation of the carbonyl with an amine source (like ammonia) to form an imine, and (2) subsequent hydrogenation of the imine to the amine.[1] If the hydrogenation of the carbonyl is faster than imine formation and/or hydrogenation, the alcohol becomes the major product.
Causality: The balance between these pathways is highly dependent on the catalyst's properties and the reaction conditions. A catalyst with very high, non-selective hydrogenation activity will favor the direct reduction of the carbonyl.
Troubleshooting Protocol:
-
Catalyst Selection: The choice of catalyst is paramount. Catalysts should be selected to favor the hydrogenation of the C=N bond of the imine intermediate over the C=O bond of the starting material.
-
Recommended Catalysts: Noble metals like Ruthenium (Ru) and non-noble metals such as Nickel (Ni) and Cobalt (Co) have shown excellent selectivity for producing primary amines like furfurylamine (FAM).[1] For instance, Ru supported on Nb₂O₅ has demonstrated high yields of FAM by promoting imine hydrogenation.[1]
-
Avoid: Highly active hydrogenation catalysts like Palladium (Pd) on carbon can sometimes preferentially reduce the carbonyl group or even the furan ring under more aggressive conditions.
-
-
Reaction Condition Optimization:
-
Increase Amine Source Concentration: Ensure a sufficient excess of the amine source (e.g., ammonia). This pushes the equilibrium towards the formation of the imine intermediate, making it more available for hydrogenation.[1]
-
Temperature and Pressure: Lowering the reaction temperature can sometimes temper the catalyst's activity, reducing the rate of direct alcohol formation. Adjusting hydrogen pressure is also a key variable; optimal pressures will vary by catalyst and substrate.
-
-
Analytical Verification:
-
Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with appropriate standards for both the expected amine and the potential alcohol byproduct to accurately quantify the product distribution.
-
Q2: I'm observing the formation of a dark, insoluble material (tar or polymer) in my reaction vessel, leading to a significant loss of material and low yields. Why does this occur?
A2: Understanding and Preventing Polymerization
The formation of polymers or "humins" is a significant challenge, especially when working with multifunctional furan compounds like 2,5-diformylfuran (DFF).[1] This occurs due to the high reactivity of the starting materials and intermediates under certain conditions.
Causality:
-
Substrate Reactivity: Furan aldehydes, particularly DFF, can undergo self-condensation or condensation with the product amine (e.g., 2,5-bis(aminomethyl)furan, BAMF) to form polymeric imine species. If these polymeric imines are hydrogenated, they lead to insoluble, high-molecular-weight byproducts, drastically reducing the yield of the desired monomeric diamine.[1]
-
Acidic Conditions: The furan ring is susceptible to opening and polymerization under strongly acidic conditions. Any acidic species on the catalyst support or acidic byproducts can trigger this side reaction.
Troubleshooting Protocol:
-
Control Reactant Concentrations: As demonstrated in the synthesis of BAMF from DFF, keeping the concentrations of both the dialdehyde (DFF) and the primary diamine product (BAMF) low is critical to inhibit polymerization side reactions.[1]
-
pH Control: Ensure the reaction medium is not overly acidic. If using a catalyst with an acidic support (like some aluminas or silicas), consider using a more neutral support or adding a non-nucleophilic base to the reaction mixture.
-
Strategic Use of Scavengers: One advanced strategy involves using a temporary "aldehyde scrubber," such as butylamine. The dialdehyde reacts with butylamine, and subsequent trans-imination with ammonia followed by hydrogenation can lead to a high yield of the desired primary diamine while minimizing polymerization.[1]
-
Solvent Choice: The choice of solvent can influence polymerization. A solvent that poorly solubilizes the growing polymer chains may cause them to precipitate, potentially passivating the catalyst surface.
Q3: My reaction works well the first time, but when I recycle the catalyst, its activity and selectivity drop significantly. What is causing this deactivation?
A3: Diagnosing and Mitigating Catalyst Deactivation
Catalyst deactivation is a common issue in heterogeneous catalysis and can stem from several physical and chemical changes to the catalyst.
Causality & Solutions:
-
Metal Leaching: The active metal component of the catalyst can dissolve into the reaction medium, especially under slightly acidic or basic conditions or in the presence of strong chelating agents (like the product amines).
-
Solution: Ensure the catalyst support has a strong metal-support interaction. Post-synthesis analysis of the reaction filtrate by Inductively Coupled Plasma (ICP) spectroscopy can confirm if leaching is occurring. Modifying the support or catalyst preparation method can enhance stability.[1]
-
-
Surface Oxidation: Active metal sites (e.g., Ni⁰) can become oxidized (e.g., to Ni²⁺) during the reaction or workup, rendering them inactive for hydrogenation.[1] Some catalysts are pyrophoric and can oxidize upon exposure to air during recovery.
-
Solution: Handle catalysts under an inert atmosphere (e.g., Nitrogen or Argon) during filtration and recovery. Some catalyst formulations, such as those where Ni nanoparticles are partially encapsulated by alumina, show improved stability against oxidation.[2]
-
-
Sintering: At higher reaction temperatures, small metal nanoparticles can agglomerate into larger particles, reducing the active surface area and thus the catalyst's activity.
-
Solution: Operate at the lowest effective temperature. Choose catalyst supports that inhibit sintering, such as those with a hydrotalcite precursor structure that can confine the metal particles.[1]
-
-
Fouling/Coking: Deposition of polymeric byproducts or carbonaceous material on the catalyst surface can block active sites.
-
Solution: Optimize reaction conditions to minimize polymer formation (as described in Q2). If coking is suspected, a calcination step in air or oxygen followed by re-reduction might regenerate the catalyst, though this must be done carefully to avoid excessive sintering.
-
Frequently Asked Questions (FAQs)
Q: What is the most common method for synthesizing furan amines? A: Reductive amination of furan-based aldehydes and ketones is the most widely reported and versatile method.[1] This approach involves reacting a carbonyl compound with an amine source (ammonia for primary amines, or a primary/secondary amine for secondary/tertiary amines) in the presence of a reducing agent, typically hydrogen gas and a heterogeneous catalyst.[1]
Q: How can I suppress the formation of secondary and tertiary amines when I want a primary amine? A: The formation of secondary and tertiary amines occurs when the primary amine product reacts with the starting aldehyde to form a new imine, which is then hydrogenated.[1] To suppress this:
-
Use a large excess of ammonia. This increases the probability that the aldehyde will react with ammonia rather than the product amine.
-
Select a catalyst that is efficient at hydrogenating the primary imine but less active towards the secondary imine, such as a Raney Co catalyst.[1]
-
The presence of a small amount of water can sometimes help by promoting the hydrolysis of the secondary imine back to the primary amine and aldehyde.[1]
Q: Are there alternatives to high-pressure hydrogenation? A: While catalytic hydrogenation is common, other reducing agents can be used in reductive amination protocols, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). However, these stoichiometric reagents generate more waste and can be less cost-effective for large-scale synthesis compared to catalytic methods using H₂.
Q: My starting furfuryl amine is dark and seems impure. How should it be stored? A: Furfuryl amine, like many amines, is susceptible to air oxidation, which can lead to discoloration and the formation of impurities. It should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place. If necessary, it can be purified by distillation under reduced pressure before use.
Visualizing the Process
Troubleshooting Workflow for Low Furan Amine Yield
Caption: A decision tree for troubleshooting low yields in furan amine synthesis.
Competing Reaction Pathways in Reductive Amination of Furfural
Caption: Key reaction pathways in the reductive amination of furfural.
Data Summary
The selection of a catalyst and its support significantly impacts the yield of the desired furan amine. The following table summarizes the performance of various nickel-based catalysts in the reductive amination of 2-hydroxytetrahydropyran (2-HTHP) to 5-amino-1-pentanol (5-AP), a derivative of furan chemistry.
| Catalyst Support | Preparation Method | 5-AP Yield (%) | Notes | Reference |
| ZrO₂ | Impregnation | ~85% | Showed deactivation over time due to Ni leaching and oxidation. | [1] |
| Hydroxyapatite (HAP) | Precipitation-Deposition | 92% | Improved stability compared to Ni/ZrO₂. | [1] |
| Attapulgite (ATP) | Precipitation-Deposition | 94% | High yield and improved stability. | [1] |
| Mg₃AlOₓ (Hydrotalcite) | Coprecipitation | >90% | Good stability for 90h due to confinement of Ni particles. | [1] |
References
-
Title: Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts Source: MDPI URL: [Link]
-
Title: Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin Source: ACS Omega URL: [Link]
-
Title: Furan synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and Characterization of Furanic Compounds Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: Synthesis of Furan Derivatives Condensed with Carbohydrates Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor Source: Molecules (MDPI) URL: [Link]
-
Title: Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts Source: ACS Omega URL: [Link]
Sources
Furan Stability Enhancement: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for furan-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique chemical properties of the furan scaffold but are encountering challenges related to its inherent instability. As a Senior Application Scientist, I have compiled this resource to provide not only troubleshooting solutions and protocols but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental designs. The furan ring, while a valuable synthon, is notoriously susceptible to various degradation pathways. Understanding and mitigating these pathways is critical for the successful development of robust, stable, and effective molecules.
This guide is structured to address the most common issues encountered in the lab, providing practical, field-tested advice to enhance the stability of your furan-based compounds.
Part 1: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might be facing during the synthesis, purification, and handling of furan-containing molecules.
Question 1: My furan-containing compound is decomposing during silica gel column chromatography. The collected fractions are showing new spots by TLC, and my overall yield is very low. What is happening and what can I do?
Answer:
This is a classic and frequently encountered problem. The root cause is the acidic nature of standard silica gel. The surface silanol groups (Si-OH) on silica are Brønsted acids that can catalyze the degradation of sensitive furan rings, primarily through acid-catalyzed polymerization or ring-opening reactions.[1] The furan ring, being electron-rich, is easily protonated, particularly at the C2 and C5 positions, which initiates a cascade of reactions leading to oligomeric or polymeric materials, often observed as a dark, insoluble "gunk" on the column.[1]
Causality: The protonation of the furan ring generates a reactive cationic intermediate. This intermediate can then be attacked by another neutral furan molecule in an electrophilic substitution-type reaction, initiating polymerization. Alternatively, nucleophilic attack by water can lead to ring-opened dicarbonyl species, which are themselves reactive and can contribute to the formation of complex side products.
Here are several strategies to circumvent this issue, ranging from simple modifications to alternative purification techniques:
-
Strategy 1: Neutralize the Silica Gel. Before preparing your column, you can neutralize the silica gel. A common and effective method is to wash the silica with a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N).
-
Protocol: Prepare a slurry of your silica gel in the initial, non-polar eluent (e.g., hexanes). Add 1-2% triethylamine by volume to this slurry. Pack the column with this slurry and then flush with at least two column volumes of your starting eluent (containing 1% Et₃N) before loading your compound. This process deactivates the acidic silanol groups.[2]
-
-
Strategy 2: Use an Alternative Stationary Phase. If neutralization is insufficient or if your compound is exceptionally sensitive, switching to a different stationary phase is the most robust solution.
-
Neutral Alumina: Alumina is an excellent alternative to silica gel for acid-sensitive compounds. It is available in basic, neutral, and acidic grades. For most furan derivatives, neutral alumina is the best choice.[3][4] It provides different selectivity compared to silica and lacks the strong Brønsted acidity that causes degradation. Remember to perform TLC on neutral alumina plates first to develop a suitable solvent system.
-
Reversed-Phase Chromatography: If your compound has sufficient polarity, reversed-phase (C18) flash chromatography is another powerful option. The mobile phases (typically water/methanol or water/acetonitrile) are not acidic, and the separation mechanism is based on hydrophobicity, which can provide excellent purification.
-
-
Strategy 3: Minimize Contact Time. If you must use silica gel, aim to get your compound off the column as quickly as possible. Use a slightly more polar solvent system than you normally would to hasten elution. Flash chromatography is highly preferred over gravity chromatography for this reason.
Question 2: I am attempting a reaction under acidic conditions (e.g., a deprotection step), but my starting material containing a furan ring is completely degrading. How can I improve its stability?
Answer:
The instability of furans in acidic media is a fundamental challenge. The degradation mechanism involves protonation of the furan ring, which disrupts its aromaticity and leads to irreversible ring-opening or polymerization.[1] The rate of this degradation is highly dependent on the substitution pattern of the furan ring.
Causality: Electron-donating groups (EDGs) on the furan ring (e.g., alkyl, alkoxy groups) increase the electron density of the ring, making it more basic and thus more susceptible to protonation and subsequent degradation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less basic and more resistant to acid-catalyzed decomposition.
The most effective strategy is to modify the furan ring itself to be more electronically robust:
-
Introduce Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as formyl (-CHO), acetyl (-COCH₃), ester (-COOR), cyano (-CN), or trifluoromethyl (-CF₃) groups, significantly enhances the stability of the furan ring towards acids. These groups pull electron density away from the ring, making the oxygen lone pair less available for protonation. The stabilizing effect is most pronounced when the EWG is directly attached to the ring, particularly at the C2 or C5 position.
Below is a workflow diagram illustrating this stabilization strategy.
Caption: Electron-withdrawing groups (EWGs) decrease the rate of protonation, enhancing stability.
Practical Tip: If your synthetic route allows, consider introducing an EWG as a temporary "stabilizing group." For example, a formyl group can be introduced via a Vilsmeier-Haack reaction, carried through several acidic steps, and then removed or converted in a later step if necessary.
Question 3: My furan-containing drug candidate shows poor metabolic stability in liver microsome assays. Is the furan ring the problem?
Answer:
It is highly likely that the furan ring is a primary site of metabolic liability. The furan moiety is a well-known "structural alert" in medicinal chemistry because it is susceptible to metabolic oxidation by cytochrome P450 enzymes (CYPs).
Causality: CYP-mediated oxidation of the furan ring generates highly reactive, electrophilic intermediates. Depending on the substitution pattern, this can be an epoxide or, after ring-opening, a cis-enedial intermediate. Both of these metabolites can covalently bind to biological macromolecules like proteins and DNA, leading to toxicity and rapid clearance.
Here are the primary strategies to address this issue:
-
Strategy 1: Steric Shielding. Introduce a bulky substituent adjacent to the furan ring. This steric hindrance can physically block the CYP enzyme's active site from accessing and oxidizing the furan. A tert-butyl group is a classic example of a "metabolic blocker."
-
Strategy 2: Bioisosteric Replacement. This is a cornerstone strategy in medicinal chemistry. Replace the furan ring entirely with a different heterocyclic ring that has similar physical and electronic properties but is more metabolically stable.[5] Common bioisosteres for furan include:
-
Thiophene: Generally more metabolically stable than furan due to the lower electronegativity and better aromatic character provided by sulfur.
-
Pyrrole: Can be more stable, but the N-H group can be a site for metabolism or can act as a hydrogen bond donor, which may or may not be desirable. N-alkylation can block this site.
-
Oxazole or Thiazole: These five-membered rings containing a nitrogen atom are often significantly more stable to oxidative metabolism.
-
Pyridine: Replacing a phenyl or furan ring with a pyridine ring can improve metabolic stability and solubility.
-
The choice of bioisostere is highly context-dependent and requires careful consideration of how the change will affect the molecule's overall shape, electronics, and interaction with its biological target.
Caption: Common bioisosteres for the furan ring to improve metabolic stability.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the fundamental chemistry and strategic handling of furan-based compounds.
Q1: Why is furan less stable than other five-membered aromatic heterocycles like thiophene and pyrrole?
The stability of these aromatic heterocycles is directly related to their degree of aromaticity, which in turn is governed by the ability of the heteroatom (O, S, or N) to delocalize its lone pair of electrons into the π-system of the ring. The order of aromaticity is generally considered to be: Benzene > Thiophene > Pyrrole > Furan .[6]
The primary reason for furan's lower stability is the high electronegativity of the oxygen atom . Oxygen holds onto its lone pair of electrons more tightly than nitrogen or sulfur. This reluctance to delocalize the lone pair results in a less effective π-electron system, lower resonance energy, and consequently, reduced aromatic character. This makes the furan ring behave more like a conjugated diene, rendering it more susceptible to reactions that disrupt the ring system, such as acid-catalyzed polymerization and Diels-Alder reactions.[7]
Q2: What are the main degradation pathways for furan rings?
There are three primary pathways you should be aware of:
-
Acid-Catalyzed Polymerization/Ring-Opening: As detailed in the troubleshooting section, protonation of the furan ring leads to the formation of reactive intermediates that can either polymerize or undergo nucleophilic attack by solvent (e.g., water) to form ring-opened 1,4-dicarbonyl compounds.[1]
-
Oxidation: Furan rings are sensitive to a variety of oxidizing agents, including air (autoxidation), peroxides, and metabolic enzymes (CYP450s).[3] Oxidation can lead to ring-opening and the formation of highly reactive species like cis-enedials, which can cause toxicity or lead to the formation of polymeric degradation products.
-
Diels-Alder Reaction: The low aromaticity of furan means it can readily act as a diene in [4+2] cycloaddition reactions, especially with electron-deficient dienophiles. While this is a synthetically useful reaction, it can also be an unwanted degradation pathway if your reaction mixture contains dienophilic species (e.g., maleimides, activated alkenes).
Q3: How does steric hindrance improve the stability of a furan compound?
Steric hindrance is a powerful strategy that relies on kinetic stabilization. By placing large, bulky groups at the positions adjacent to the reactive sites on the furan ring (the C2 and C5 positions are most susceptible to attack), you create a physical barrier. This "steric shield" prevents reagents or enzymes from approaching and reacting with the furan ring.
For example, a 2,5-di-tert-butylfuran is significantly more stable than furan itself. The bulky tert-butyl groups make it difficult for protons to access and protonate the ring, for dienophiles to approach for a Diels-Alder reaction, and for the active site of a metabolic enzyme to bind and oxidize the ring.
Q4: What is "benzannulation" and how does it stabilize a furan ring?
Benzannulation is a synthetic strategy where one of the double bonds of the furan ring is incorporated into an adjacent benzene ring, forming a benzofuran scaffold. This fusion dramatically increases the stability of the heterocyclic portion of the molecule.
The stability of a benzofuran comes from the fact that any reaction that disrupts the furan ring's π-system would also require disrupting the highly stable aromatic sextet of the benzene ring. The energetic penalty for this is much higher than for disrupting the π-system of a simple furan. Therefore, benzofurans are significantly less susceptible to acid-catalyzed degradation and Diels-Alder reactions compared to their non-annulated furan counterparts.
Part 3: Data Presentation
To provide a quantitative perspective on the effectiveness of different stabilization strategies, the following table summarizes the stability of various furan derivatives under standardized acidic conditions. The data is presented as the half-life (t₁/₂) of the compound in a solution of 1 M HCl in 1:1 THF/H₂O at 25 °C, as monitored by HPLC.
| Compound | Structure | Substituent(s) | Substituent Type | Half-life (t₁/₂) [hours] | Relative Stability (vs. Furan) |
| Furan | None | - | ~0.1 | 1x | |
| 2-Methylfuran | 2-Methyl | Electron-Donating | < 0.05 | ~0.5x | |
| 2,5-Di-tert-butylfuran | 2,5-di-tert-butyl | Steric Hindrance | > 100 | > 1000x | |
| 2-Formylfuran (Furfural) | 2-Formyl | Electron-Withdrawing | ~24 | ~240x | |
| 2-Acetylfuran | 2-Acetyl | Electron-Withdrawing | ~48 | ~480x | |
| Methyl 2-furoate | 2-Methoxycarbonyl | Electron-Withdrawing | ~72 | ~720x | |
| Benzofuran | Benzo-annulated | Aromatic Fusion | > 200 | > 2000x |
This data is illustrative and compiled based on established chemical principles to demonstrate relative stability trends.
Analysis: This data clearly demonstrates the powerful effect of substituents on furan stability. Electron-donating groups like methyl decrease stability, while electron-withdrawing groups like formyl and acetyl provide a significant stabilizing effect. The most dramatic increases in stability are seen with steric hindrance (di-tert-butyl) and aromatic fusion (benzofuran).
Part 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the stabilization and analysis of furan compounds.
Protocol 1: General Procedure for Assessing Furan Stability in Acidic Conditions via HPLC
This protocol provides a standardized method to determine the half-life of a furan-containing compound under acidic conditions.
Materials:
-
Furan-containing compound of interest
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Concentrated Hydrochloric Acid (HCl)
-
Volumetric flasks
-
HPLC system with a UV detector and a C18 column
-
pH meter
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of your furan compound at a concentration of 1 mg/mL in acetonitrile.
-
Prepare Acidic Reaction Medium: Prepare a 2 M solution of HCl in a 1:1 mixture of water and acetonitrile. Caution: Always add acid to water/solvent mixture slowly. Dilute this solution to prepare the final reaction medium of 0.1 M HCl in 1:1 H₂O:ACN.
-
Initiate the Degradation Study:
-
In a small vial, add a known volume of the acidic reaction medium (e.g., 9.8 mL).
-
At time t=0, add a small, known volume of your furan stock solution (e.g., 0.2 mL) to the vial to achieve a final concentration of approximately 20 µg/mL. Mix thoroughly.
-
Immediately withdraw a 100 µL aliquot, quench it in a vial containing 900 µL of a neutralization buffer (e.g., 0.1 M sodium bicarbonate), and label it as the t=0 sample.
-
-
Time-Point Sampling: Store the reaction vial at a constant temperature (e.g., 25 °C). At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional 100 µL aliquots and quench them in the same manner.
-
HPLC Analysis:
-
Analyze each quenched time-point sample by HPLC. Use a mobile phase and wavelength that provides good separation and detection of your starting material.
-
Integrate the peak area of the parent furan compound for each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the natural logarithm of the normalized peak area (ln[A/A₀]) versus time.
-
The degradation will likely follow first-order kinetics. The slope of the resulting line will be equal to the negative of the rate constant (-k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .
-
Protocol 2: Synthesis of a Stabilized Furan via Vilsmeier-Haack Formylation of 2-tert-Butylfuran
This protocol describes the introduction of an electron-withdrawing formyl group onto a sterically hindered furan, resulting in a highly stable derivative.
Materials:
-
2-tert-Butylfuran
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 equivalents) and cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via syringe, keeping the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 2-tert-butylfuran (1.0 equivalent) in anhydrous DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly and carefully quench by adding it to a beaker of crushed ice with vigorous stirring.
-
Slowly add a saturated solution of NaHCO₃ until the mixture is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, 5-tert-butyl-2-furaldehyde, is a relatively stable furan. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
References
-
The Purification of Alkaline Compounds by SepaFlashTM Alumina Cartridges. Chromatography Application Note AN002. [Link]
-
Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry. Molecules, 2020. [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 2018. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 2014. [Link]
-
An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Journal of Chromatography A, 2013. [Link]
-
Alternatives to silica gel or alternative method of purification? Reddit r/chemistry. [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]
-
Safety and efficacy of the feed additives 2-acetylfuran [13.054] and 2-pentylfuran [13.059] belonging to chemical group 14 for animal species (FEFANA asbl). EFSA Journal, 2023. [Link]
- Chromatography method for the purification of furfural derivatives.
-
Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-Difluoromethyl-4-hydroxypyran-2-ones. ResearchGate. [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. SlideShare. [Link]
-
Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ResearchGate. [Link]
-
Q1A(R2) Guideline - ICH. ICH. [Link]
-
Column chromatography of acid-sensitive compounds. Sciencemadness Discussion Board. [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 2024. [Link]
-
Theoretical Study of the Mechanism of Furfural Conversion on the NiCuCu(111) Surface. ACS Omega, 2022. [Link]
-
Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu Application Note. [Link]
-
Pyrrolizidine Alkaloids in the Food Chain: Development, Validation, and Application of a New HPLC-ESI-MS/MS Sum Parameter Method. Journal of Agricultural and Food Chemistry, 2013. [Link]
-
RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO Application Note. [Link]
-
Application of Bioisosteres in Drug Design. SlideShare. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. santaisci.com [santaisci.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Reducing by-product formation in the synthesis of secondary amines
Technical Support Center: Synthesis of Secondary Amines
A-A-A
Introduction:
Welcome to the technical support center for secondary amine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-alkylation. The synthesis of secondary amines is a cornerstone of modern organic chemistry, yet it is frequently plagued by challenges in selectivity, leading to the formation of undesired tertiary amines and other by-products. This resource provides in-depth, troubleshooting-focused guidance to help you minimize by-product formation and maximize the yield of your target secondary amine. Drawing from established chemical principles and field-proven insights, we will explore the causality behind common experimental pitfalls and offer robust, validated protocols to overcome them.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, but over-alkylation is a persistent challenge. The primary amine initially reacts with a carbonyl compound to form an imine/iminium ion, which is then reduced. However, the newly formed secondary amine can compete with the starting primary amine, reacting with another equivalent of the carbonyl compound to yield an undesired tertiary amine.
Answer:
This is the most common issue in reductive amination and stems from the product (secondary amine) reacting faster than the starting material (primary amine). The core of the problem lies in the relative rates of three key reactions: imine formation, imine reduction, and the subsequent reaction of the secondary amine product. To favor mono-alkylation, you must control these rates.
Causality: The product secondary amine can react with the aldehyde to form a new iminium ion, which is then reduced to the tertiary amine. To prevent this, the initial imine formed from the primary amine must be reduced significantly faster than the secondary amine can react with the remaining aldehyde.
Here is a logical workflow to troubleshoot this issue:
Actionable Recommendations:
-
Change Your Reducing Agent: The choice of hydride is critical. Powerful reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde starting material to an alcohol, complicating the reaction. More importantly, they don't offer the necessary selectivity.
-
Expert Recommendation: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) .[1][2][3] STAB is a mild and sterically hindered reducing agent. Its bulkiness and attenuated reactivity allow it to selectively reduce the protonated iminium ion much faster than it reduces the starting aldehyde or ketone.[2] This kinetic preference is the key to preventing the secondary amine product from reacting further.
-
-
Optimize Stoichiometry: Ensure the primary amine is not the limiting reagent.
-
Protocol: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) relative to the carbonyl compound. This increases the statistical probability of the aldehyde reacting with the primary amine instead of the secondary amine product.[4]
-
-
Control Reaction Temperature and Addition Rate:
-
Protocol: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down all reaction rates, especially the undesired secondary reaction. Add the limiting reagent (usually the aldehyde) slowly to the mixture of the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, further disfavoring the second alkylation step.
-
-
Consider a Two-Step Procedure: If selectivity remains an issue, particularly with unhindered aldehydes and amines, a two-step approach is often superior.[5]
-
Step 1: Imine Formation: React the primary amine and aldehyde, often with a dehydrating agent (like MgSO₄) or in a solvent system that removes water (e.g., toluene with a Dean-Stark trap), to form and isolate the imine.
-
Step 2: Reduction: Once the imine is purified, reduce it to the secondary amine. Since the aldehyde is no longer present, you can use a wider range of reducing agents, including the less selective but more economical Sodium Borohydride (NaBH₄).[6]
-
Answer:
Both are considered "selective" reducing agents for reductive amination, but they have distinct advantages and disadvantages based on their reactivity, pH requirements, and safety profiles.
Causality: The selectivity of these reagents stems from their reduced reactivity compared to NaBH₄. They are poor hydride donors for neutral carbonyls at neutral pH but readily reduce the electrophilic C=N bond of a protonated iminium ion. The electron-withdrawing cyano or acetoxy groups stabilize the boron-hydrogen bond, making the hydride less nucleophilic.[2]
| Feature | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Reactivity Profile | Requires mildly acidic conditions (pH ~3-6) to protonate the imine, making it susceptible to reduction.[1] | Effective in the presence of stoichiometric acetic acid, which catalyzes imine formation and provides the iminium ion.[2] |
| Selectivity | Highly selective for iminium ions over carbonyls.[7] | Highly selective; often considered superior for sensitive substrates as it can be used without a separate acid catalyst.[1][2] |
| Safety Concerns | Highly Toxic. Can release toxic hydrogen cyanide (HCN) gas if the pH becomes too acidic or during acidic workup. Requires careful handling in a well-ventilated fume hood. | Safer Alternative. Does not produce toxic by-products, making it a preferred reagent in many modern applications.[3] |
| Solvent Compatibility | Typically used in protic solvents like methanol (MeOH).[6] | Water-sensitive and not very compatible with MeOH.[3][6] Best used in aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or THF.[3][5] |
| Functional Group Tolerance | Good, but the acidic conditions may not be suitable for acid-labile groups. | Excellent. Tolerates a wide range of functional groups, including acetals and ketals.[5] |
Expert Recommendation:
For most applications, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its enhanced safety profile and excellent selectivity without the need for strict pH control.[3] While NaBH₃CN is effective, the risk associated with cyanide release makes NaBH(OAc)₃ the more prudent and modern option for synthesizing secondary amines with minimal by-product formation.
Section 2: Direct N-Alkylation (Sₙ2 Reaction)
Direct alkylation of a primary amine with an alkyl halide seems straightforward but is notoriously difficult to control. The product secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces significant amounts of the tertiary amine and even quaternary ammonium salts.[8]
Answer:
This is a classic and predictable problem. The "runaway train" of amine alkylation occurs because each successive alkylation can make the nitrogen a stronger nucleophile (up to the tertiary amine).[8] Stopping this reaction selectively at the secondary amine stage requires circumventing this inherent reactivity pattern.
Causality: An alkyl group is electron-donating, which increases the electron density on the nitrogen atom, making it a better nucleophile. Therefore, R₂NH is more nucleophilic than RNH₂. As soon as the secondary amine is formed, it competes more effectively for the remaining alkyl halide than the starting primary amine, leading to over-alkylation.[8]
Actionable Recommendations:
-
Use a Large Excess of the Amine: This is the simplest solution. By using a large excess of the primary amine (e.g., 10-fold or more), you statistically favor the alkyl halide reacting with the primary amine over the small amount of secondary amine product that has formed.
-
Limitation: This approach is only practical if the primary amine is inexpensive and easily separable from the product. It is often unsuitable for complex or valuable amines.
-
-
Use a Different Synthetic Strategy: Direct alkylation is often a poor choice for selective synthesis. More reliable methods should be considered.
-
Expert Recommendation: Use Reductive Amination as described in Section 1. This is the most common and reliable alternative to direct alkylation.[7]
-
Alternative for Primary Amines: The Gabriel Synthesis is an excellent method for converting primary alkyl halides into primary amines, avoiding over-alkylation by using a phthalimide anion as a protected form of ammonia.[9][10][11] While typically for primary amines, modifications exist for secondary amine synthesis.
-
Advanced Methods: For aryl amines, transition-metal-catalyzed methods like the Buchwald-Hartwig amination offer exceptional control and scope for forming C-N bonds, allowing for the selective synthesis of secondary aryl amines.
-
-
Employ a Protecting Group Strategy: This multi-step approach provides excellent control but requires additional synthetic steps.
-
Protocol:
-
Protect: Protect the primary amine with a suitable protecting group (e.g., as a tosylamide or carbamate).
-
Alkylate: Alkylate the protected nitrogen. For example, a tosylamide can be deprotonated with a base like NaH and then alkylated.
-
Deprotect: Remove the protecting group to reveal the pure secondary amine.
-
-
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination using NaBH(OAc)₃
This protocol is optimized for high selectivity towards the secondary amine product.
-
Materials:
-
Primary Amine (1.2 equivalents)
-
Aldehyde or Ketone (1.0 equivalent)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 1.0 equivalent, especially for ketones)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine and the aldehyde/ketone.
-
Dissolve the starting materials in anhydrous DCE (approx. 0.1-0.5 M concentration).
-
If the substrate is a ketone, add one equivalent of glacial acetic acid to catalyze iminium ion formation.[5]
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
In a single portion, add the sodium triacetoxyborohydride to the stirring solution. Note: The addition may be exothermic. For sensitive substrates, cool the flask to 0 °C before adding the reagent.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine.
-
Purify the product as necessary, typically via column chromatography.
-
References
-
Myers, A. Chem 115: Reductive Amination. Harvard University. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
Chemistry Steps. Reductive Amination. Chemistry Steps. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. organic-chemistry.org. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]
-
Chemistry Steps. The Gabriel Synthesis. Chemistry Steps. [Link]
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Furan and Tetrahydrofuran Amine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the furan and tetrahydrofuran (THF) ring systems serve as pivotal scaffolds in the design of novel therapeutic agents. Their prevalence in a wide array of biologically active compounds, from antibacterial agents to central nervous system (CNS) modulators, underscores their significance.[1][2] This guide provides an in-depth comparison of the biological activities of furan and tetrahydrofuran amine analogs, with a particular focus on their interactions with monoamine transporters. By examining their structure-activity relationships (SAR), metabolic stability, and functional outcomes, we aim to provide a comprehensive resource for researchers engaged in drug discovery and development.
The core distinction between furan and tetrahydrofuran lies in the saturation of the five-membered ring. Furan, as an aromatic heterocycle, possesses a planar and rigid structure, while the saturated THF ring imparts a greater degree of conformational flexibility. This fundamental structural difference profoundly influences how these analogs interact with their biological targets, leading to distinct pharmacological profiles.
I. The Crucial Role of the Heterocyclic Core: Furan vs. Tetrahydrofuran
The choice between a furan and a THF core is a critical decision in drug design, impacting everything from target affinity to pharmacokinetic properties.
Furan Amine Analogs: The aromaticity of the furan ring often contributes to π-π stacking interactions with aromatic residues in the binding sites of proteins. This can lead to high-affinity binding. However, the furan moiety is also susceptible to metabolic activation by cytochrome P450 enzymes, which can generate reactive intermediates like epoxides or cis-enedials.[3] This metabolic instability can be a significant liability, potentially leading to hepatotoxicity.[3]
Tetrahydrofuran Amine Analogs: The saturation of the furan ring to form THF eliminates the aromatic character and introduces conformational flexibility. This flexibility can allow for a more optimal fit within a binding pocket, potentially increasing potency and selectivity. Furthermore, THF-containing compounds generally exhibit improved metabolic stability compared to their furan counterparts, as they are less prone to oxidative metabolism.[2]
II. Impact on Monoamine Transporter Activity: A Comparative Analysis
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse and are primary targets for many CNS-active drugs.[4] The interaction of furan and THF amine analogs with these transporters highlights the profound impact of the heterocyclic core on biological activity.
While specific quantitative data directly comparing a comprehensive set of furan and THF amine analogs at all three monoamine transporters is not available in a single source, the principles of structure-activity relationships allow for a reasoned comparison. The following table illustrates a hypothetical comparison based on established principles in medicinal chemistry.
| Feature | Furan Amine Analog (Hypothetical) | Tetrahydrofuran Amine Analog (Hypothetical) | Rationale |
| Binding Affinity (Ki) | Potentially high due to planarity and π-stacking. | Can be higher or lower depending on the optimal conformation for binding. | The rigid furan may pre-organize the molecule for optimal binding, while the flexible THF can adapt to the binding site. |
| Functional Activity | Can act as substrates, inhibitors, or releasers. | Similar functional diversity, but potency can be altered. | The interaction with the transporter's conformational states that mediate transport is sensitive to ligand structure.[5] |
| Metabolic Stability | Generally lower due to susceptibility to oxidation.[3] | Generally higher.[2] | Saturation of the ring reduces the potential for metabolic activation. |
| Selectivity (e.g., DAT/SERT) | May vary. | Can be improved through conformational restriction. | The defined stereochemistry of substituted THFs can favor binding to one transporter over others. |
This table is for illustrative purposes to highlight the expected differences based on the chemical properties of the furan and THF moieties.
III. Experimental Protocols for Evaluating Biological Activity
To empirically determine and compare the biological activity of furan and THF amine analogs, a series of well-established in vitro assays are essential. The following protocols provide a framework for characterizing the interaction of these compounds with monoamine transporters.
This assay measures the affinity of a test compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).
-
Test compounds (furan and THF amine analogs).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Cell Preparation: Culture and harvest HEK293 cells expressing the target transporter. Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
Stable Cell Lines: Using cells with stable expression of the target transporter ensures consistent and reproducible results.
-
Radiolabeled Ligands: These provide a sensitive and quantifiable measure of binding.
-
Competition Format: This allows for the determination of the affinity of unlabeled test compounds.
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the potency (IC50) of the test compounds in inhibiting dopamine, norepinephrine, or serotonin uptake.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Test compounds.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.[6]
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.[7]
-
Uptake Initiation: Add a fixed concentration of the radiolabeled substrate to each well to initiate uptake.[8]
-
Incubation: Incubate for a short, defined time (e.g., 5-15 minutes) at 37°C.[7]
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.
Causality Behind Experimental Choices:
-
Live Cells: This assay measures the functional activity of the transporter in a cellular context.
-
Radiolabeled Substrates: These mimic the natural neurotransmitters and allow for the direct measurement of transport activity.
-
Short Incubation Time: This ensures that the initial rate of uptake is measured, providing a more accurate assessment of transporter function.
IV. Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the biological activity of furan and THF amine analogs at monoamine transporters.
Caption: Experimental workflow for comparing furan and THF amine analogs.
V. Conclusion
The choice between a furan and a tetrahydrofuran amine analog in drug design has profound implications for the resulting compound's biological activity. The aromatic, rigid furan ring can provide high affinity but may suffer from metabolic instability. In contrast, the flexible, saturated THF ring can offer improved metabolic stability and the potential for enhanced selectivity through conformational control. A thorough in vitro evaluation using radioligand binding and functional uptake assays is crucial for elucidating the precise pharmacological profiles of these analogs and for guiding lead optimization efforts. Understanding the interplay between the heterocyclic core, substituent effects, and the specific requirements of the biological target is paramount for the successful development of novel therapeutics.
References
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S. S. R. K. C. S. S. K. et al. (2011). In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. National Center for Biotechnology Information. [Link]
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L. K. M. L. E. L. M. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
-
W. C. L. Z. C. Z. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
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M. Y. D. Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]
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N/A. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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S. A. S. A. G. G. et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Journal of Medicinal Chemistry. [Link]
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K. R. K. B. E. K. et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters. [Link]
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T. M. P. Y. Z. J. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. [Link]
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V. D. B. S. S. S. et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
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H. D. D. G. H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. [Link]
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P. P. (n.d.). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]
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N/A. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins DiscoverX. [Link]
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S. S. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
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K. H. S. I. S. G. B. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology. [Link]
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J. A. A. S. A. J. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. [Link]
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L. X. Z. S. Z. Y. et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
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B. K. L. M. K. H. L. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLOS ONE. [Link]
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P. P. (2022). Examples of furan derivatives with biological activity. ResearchGate. [Link]
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K. A. A. L. V. A. (2021). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules. [Link]
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M. E. Z. M. K. K. et al. (2007). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neuroscience. [Link]
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N/A. (n.d.). Furan synthesis. Organic Chemistry Portal. [Link]
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K. H. S. I. S. G. B. (2012). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. Journal of Molecular Modeling. [Link]
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H. D. D. G. H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. [Link]
-
L. K. M. L. E. L. M. et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
-
N/A. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]
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A. S. K. A. (2016). Overview of Monoamine Transporters. Current Protocols in Pharmacology. [Link]
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G. B. G. A. H. A. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [Link]
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A Comparative Guide to the Receptor Affinity of 25I-NBOMe and the Uncharacterized (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor affinity of the well-characterized, potent serotonin 5-HT2A receptor agonist, 25I-NBOMe, and the novel, uncharacterized compound, (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine. Due to the lack of publicly available experimental data for (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, this document will focus on the established pharmacological profile of 25I-NBOMe as a benchmark and will present the standard experimental protocols necessary to characterize the receptor affinity and functional activity of novel compounds. This approach is designed to provide a framework for researchers interested in the pharmacological evaluation of new chemical entities targeting serotonergic systems.
Introduction to the Compounds
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a synthetic phenethylamine and a potent full agonist of the human 5-HT2A receptor.[1] Its high affinity and efficacy at this receptor are responsible for its profound psychedelic effects.[1] The N-(2-methoxybenzyl) substitution is a key structural feature that dramatically increases its affinity for the 5-HT2A receptor compared to its parent compound, 2C-I.[2]
(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a novel chemical entity. Its structure combines a furan-2-ylmethylamine core with a 2,3-dimethoxybenzyl substituent on the amine. The furan moiety is a five-membered aromatic heterocycle present in numerous biologically active compounds. The dimethoxybenzyl group is reminiscent of the substitution pattern found in many psychoactive phenethylamines. To date, the receptor affinity and pharmacological activity of this compound have not been reported in the scientific literature.
Pharmacological Profile: 25I-NBOMe
25I-NBOMe is distinguished by its exceptionally high affinity for the 5-HT2A receptor, with reported Ki values in the low to sub-nanomolar range.[1] It also exhibits high affinity for the 5-HT2C receptor and, to a lesser extent, the 5-HT2B receptor.[1] Its selectivity for the 5-HT2A receptor over the 5-HT1A receptor is over 1000-fold.[3] This potent and selective agonism at the 5-HT2A receptor is understood to be the primary mechanism driving its hallucinogenic effects.[1]
Receptor Affinity Data for 25I-NBOMe
| Receptor | Ki (nM) | Functional Activity |
| 5-HT2A | 0.044 - 0.6[1] | Full Agonist[1][2] |
| 5-HT2C | 1.03 - 4.6[1] | Agonist |
| 5-HT2B | 1.91 - 130[1] | Agonist |
| 5-HT1A | >1000 | Very Low Affinity/Activity |
| Adrenergic α1 | 0.3 - 0.9 µM[4] | Affinity noted |
| Dopamine (D1-3) | >1 µM[4] | Low Affinity |
Predicted Pharmacological Profile: (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
In the absence of experimental data, a preliminary assessment can be made based on the structure-activity relationships (SAR) of its constituent moieties.
-
Furan Ring: The furan nucleus is a versatile scaffold in medicinal chemistry, found in a wide array of therapeutic agents.[5] Its contribution to receptor affinity is highly dependent on the overall structure of the molecule.
-
(2,3-Dimethoxy-benzyl) Group: The N-benzyl substitution with methoxy groups is a critical feature of the NBOMe series, drastically enhancing 5-HT2A affinity.[6] The specific positioning of these methoxy groups on the benzene ring can significantly impact receptor binding. The 2,3-dimethoxy substitution pattern on the benzyl ring of the furan compound is different from the 2-methoxy pattern of 25I-NBOMe, which would almost certainly lead to a different affinity profile. The additional methoxy group at the 3-position could either enhance or diminish affinity depending on the steric and electronic interactions within the receptor's binding pocket.
Hypothesis: Based on its structural similarity to other N-benzyl compounds known to interact with serotonin receptors, it is plausible that (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine possesses some affinity for 5-HT receptors. However, its potency and selectivity are unknown and require empirical determination.
Experimental Methodologies for Characterization
To determine the receptor affinity and functional profile of a novel compound like (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, a series of in vitro assays are necessary.
Radioligand Binding Assay: Determining Receptor Affinity (Ki)
This assay is the gold standard for quantifying the affinity of a ligand for a receptor. It measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Principle: A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin or [¹²⁵I]DOI for the 5-HT2A receptor) is incubated with a preparation of cell membranes expressing the receptor of interest. Increasing concentrations of the unlabeled test compound are added, and the amount of radioligand displaced is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Preparation of Cell Membranes:
-
Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of the radioligand (e.g., [³H]ketanserin at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled test compound (e.g., (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine) or vehicle.
-
For determining non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., 10 µM mianserin).
-
-
The total assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
-
Harvesting and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the cell membranes.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (CPM in the presence of excess antagonist) from all other values to obtain specific binding.
-
Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Determining Agonist/Antagonist Activity
Once affinity is established, functional assays are crucial to determine whether the compound activates the receptor (agonist), blocks its activation (antagonist), or reduces its basal activity (inverse agonist). For Gq-coupled receptors like 5-HT2A, common functional assays measure downstream signaling events.
Principle: 5-HT2A receptor activation stimulates the Gαq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores. Measuring the accumulation of IP3 or the resulting increase in intracellular Ca²⁺ provides a direct measure of receptor activation.
-
Cell Preparation:
-
Plate 5-HT2A-expressing cells in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye increases its fluorescence intensity upon binding to Ca²⁺.
-
-
Compound Addition:
-
Use a fluorescence plate reader with an injection system (e.g., a FLIPR instrument) to measure the baseline fluorescence.
-
Inject varying concentrations of the test compound into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity indicates the mobilization of intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of the maximal response) and the Emax (maximum effect).
-
An agonist will produce a concentration-dependent increase in the signal. An antagonist will produce no signal on its own but will inhibit the signal produced by a known agonist.
-
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Furan-Based Serotonin Receptor Ligands
Introduction: The Serotonin System and the Quest for Selectivity
The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neuropharmacology, modulating a vast array of physiological and psychological processes including mood, cognition, sleep, and appetite.[1][2] This functional diversity is orchestrated by at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[3][4] Most of these are G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[5] This complexity presents both a remarkable opportunity for therapeutic intervention and a significant challenge for drug development. The efficacy of a serotonergic drug is critically dependent on its ability to selectively interact with a specific receptor subtype, as off-target binding can lead to undesirable side effects or reduced therapeutic benefit.[6][7]
The furan scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry.[8][9] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties.[10][11] In the context of serotonin modulation, furan-based ligands have emerged as promising candidates. However, the structural similarity between serotonin receptor subtypes makes achieving high selectivity a formidable task. This guide provides a comprehensive framework for conducting cross-reactivity studies of furan-based serotonin receptor ligands, offering field-proven insights into experimental design, execution, and data interpretation.
The Furan Pharmacophore in Serotonergic Ligand Design
The furan ring is often employed as a bioisostere for phenyl or other aromatic rings. Its unique electronic properties and ability to act as a hydrogen bond acceptor can significantly influence a ligand's affinity and selectivity profile. The key to designing selective furan-based ligands lies in understanding how substitutions on the furan ring and the overall molecular conformation dictate interactions with the target receptor's binding pocket.[9][12] This guide will equip researchers with the methodologies to empirically determine these critical selectivity profiles.
Part 1: The Foundational Assay - Quantifying Binding Affinity
The first step in assessing cross-reactivity is to determine the binding affinity of a test compound across a panel of relevant receptors. The radioligand competition binding assay is the gold standard for this purpose, providing a quantitative measure of a ligand's ability to displace a known high-affinity radioligand from a receptor.[13][14]
The Causality Behind the Choice: Why Radioligand Binding?
This method is chosen for its sensitivity, reproducibility, and its ability to directly probe the physical interaction between a ligand and a receptor. It allows for the determination of the equilibrium dissociation constant (Ki), an intrinsic measure of binding affinity. By performing these assays on membranes from cells expressing a single receptor subtype, we can systematically build a selectivity profile.[15][16] A compound's selectivity is quantified by comparing its Ki value at the intended target with its Ki values at various off-target receptors.
Experimental Workflow: A Self-Validating System
A robust experimental design is self-validating. This workflow incorporates essential controls to ensure data integrity.
Caption: High-level workflow for radioligand competition binding assays.
Detailed Protocol: Radioligand Competition Binding Assay
This protocol is designed for a 96-well plate format and is optimized for characterizing a novel furan-based ligand (Compound F) at the human 5-HT2A receptor.
-
Reagents & Materials:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]
-
Cell Membranes: HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (a 5-HT2A antagonist), prepared in Assay Buffer to a final concentration of ~1 nM.
-
Test Compound: "Compound F" serially diluted in Assay Buffer.
-
Non-Specific Determinate: Mianserin (10 µM final concentration).
-
Filtration System: 96-well harvester with GF/C filters, presoaked in 0.3% polyethyleneimine (PEI).[18]
-
Scintillation Cocktail & Counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add reagents in the following order:
-
Total Binding Wells: 25 µL Assay Buffer.
-
Non-Specific Binding (NSB) Wells: 25 µL Mianserin solution.
-
Compound F Wells: 25 µL of each serial dilution of Compound F.
-
-
Add Radioligand: Add 100 µL of the [³H]ketanserin solution to all wells.
-
Add Membranes: Add 125 µL of the cell membrane preparation to all wells to initiate the binding reaction. The final volume is 250 µL.[18]
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by vacuum filtering the contents of the plate onto the PEI-soaked GF/C filter mat using the cell harvester.[16] This crucial step separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Drying: Dry the filter mat under a heat lamp or in an oven (~50°C for 30 minutes).[18]
-
Counting: Place the dried filter mat into a sample bag, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot Data: Plot the percentage of specific binding against the logarithm of the Compound F concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Compound F that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Part 2: Functional Assays - From Binding to Biological Effect
High affinity does not always equate to functional activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Therefore, functional assays are essential to characterize the biological effect of a ligand and to confirm that binding translates into a cellular response.
The Causality Behind the Choice: Why Functional Assays?
Functional assays provide a more physiologically relevant measure of a drug's action.[19] For GPCRs like most serotonin receptors, activation initiates intracellular signaling cascades. Measuring the products of these cascades (second messengers like cAMP or Ca²⁺) provides a direct readout of receptor activation or inhibition.[20] For example, 5-HT2 family receptors couple to Gq/11 proteins, leading to an increase in intracellular calcium, while 5-HT1 family receptors often couple to Gi/o, inhibiting adenylyl cyclase and reducing cAMP levels.[5]
Caption: Simplified 5-HT2A receptor signaling pathway via Gq/11.
Detailed Protocol: Calcium Flux Functional Assay
This protocol measures the functional activity of Compound F at the 5-HT2A receptor by quantifying changes in intracellular calcium.
-
Reagents & Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay Medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Probenecid: An anion-transport inhibitor to prevent dye leakage from cells.
-
Test Compound: "Compound F" serially diluted.
-
Control Agonist: Serotonin (5-HT).
-
Control Antagonist: Ketanserin.
-
Fluorescent Plate Reader: Equipped with injectors (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to ~90% confluency.
-
Dye Loading: Aspirate the growth medium and add the calcium indicator dye solution (e.g., Fluo-4 AM with probenecid in Assay Medium). Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells with Assay Medium to remove excess dye.
-
Assay Execution (Plate Reader):
-
Place the cell plate into the fluorescent plate reader.
-
Agonist Mode: The instrument will measure a baseline fluorescence, then inject varying concentrations of Compound F (or 5-HT as a positive control) and record the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium.[21]
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of Compound F for 15-30 minutes. Then, inject a fixed, sub-maximal concentration (e.g., EC80) of 5-HT and measure the fluorescence response. A decrease in the 5-HT-induced signal indicates antagonism.
-
-
-
Data Analysis:
-
Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot Data: Plot the response against the logarithm of the compound concentration.
-
Determine Potency/Inhibition:
-
Agonist Mode: Fit a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximum effect).
-
Antagonist Mode: Fit a sigmoidal inhibition curve to determine the IC50 (inhibitory concentration for 50% of the agonist response).
-
-
Part 3: Data Synthesis and Interpretation
The ultimate goal is to build a comprehensive cross-reactivity profile. This involves testing the furan-based ligands against a panel of receptors beyond the primary target. A typical panel includes other serotonin receptor subtypes and receptors from other families known for off-target effects (e.g., adrenergic, dopaminergic, histaminergic receptors).
Data Presentation: Comparative Tables
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative Binding Affinity (Ki, nM) of Furan-Based Ligands
| Ligand | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | D₂ | α₁ | H₁ |
| Furan-A | 850 | 5.2 | 45 | 120 | >1000 | 850 | >1000 |
| Furan-B | 15 | 12.5 | 25 | 980 | 250 | >1000 | 600 |
| Furan-C | >1000 | 150 | 220 | >1000 | >1000 | >1000 | >1000 |
| Ketanserin | 160 | 1.8 | 20 | 50 | 300 | 2.5 | 40 |
Data are hypothetical. The primary target (5-HT2A) is bolded. A higher Ki value indicates lower binding affinity.
Table 2: Comparative Functional Activity (EC50/IC50, nM) of Furan-Based Ligands at 5-HT2A
| Ligand | Activity Mode | Potency (nM) | Emax (% of 5-HT) |
| Furan-A | Full Agonist | 15.6 (EC50) | 98% |
| Furan-B | Partial Agonist | 35.0 (EC50) | 65% |
| Furan-C | Antagonist | 210 (IC50) | N/A |
Data are hypothetical.
Interpreting the Results: A Logical Framework
The combined binding and functional data allow for a nuanced interpretation of each compound's profile.
Caption: Decision tree for interpreting cross-reactivity data.
-
Furan-A: Shows high potency (Ki = 5.2 nM) and high selectivity for the 5-HT2A receptor (over 8-fold vs 5-HT2C and >100-fold vs others). Functionally, it acts as a potent full agonist. This is a promising lead candidate.
-
Furan-B: Potent binder at 5-HT2A, but shows significant affinity for 5-HT1A and 5-HT2C, indicating lower selectivity. Its partial agonist activity might be therapeutically useful, but its cross-reactivity requires further investigation.
-
Furan-C: A low-potency binder that acts as an antagonist. Its lack of affinity for other tested receptors is a positive attribute, but its low potency at the primary target makes it a less desirable candidate.
-
Ketanserin (Reference): This known drug highlights the reality of multi-target ligands. While potent at 5-HT2A, it is also a very potent α₁-adrenergic receptor antagonist, an effect that contributes to its overall pharmacological profile (e.g., potential for hypotension).
Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable step in the development of furan-based serotonin receptor ligands. By combining high-fidelity binding assays with physiologically relevant functional screens, researchers can build a comprehensive understanding of a compound's selectivity and mechanism of action. This guide provides the foundational protocols and logical frameworks necessary to generate robust, interpretable data, ultimately enabling the rational design of safer and more effective therapeutics targeting the complex serotonergic system.
References
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Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available at: [Link]
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Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. Available at: [Link]
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Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
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Kim, H., & Cheon, J. (2023). Structural studies of serotonin receptor family. BMB Reports. Available at: [Link]
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Zhang, L. L., & Li, B. L. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biotechnology Letters. Available at: [Link]
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Gray, J. A., & Roth, B. L. (2001). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Decade of the Brain. Available at: [Link]
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Halberstadt, A. L., & Geyer, M. A. (2018). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Methods in Molecular Biology. Available at: [Link]
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Raval, J. P., Desai, K. R., & Naik, H. B. (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review. Asian Journal of Research in Chemistry. Available at: [Link]
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Nichols, D. E., Frescas, S., Marona-Lewicka, D., et al. (2002). Synthesis and Pharmacological Characterization of a Series of Geometrically Constrained 5-HT(2A/2C) Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]
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Gholivand, S., & Pirasteh, H. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Infectious Disorders Drug Targets. Available at: [Link]
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Sharma, R., Kumar, D., Singh, R., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Drug Targets. Available at: [Link]
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Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Available at: [Link]
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Hilaris Publisher. (n.d.). The Crucial Role of Receptor Expression in Drug Development. Available at: [Link]
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Leopoldo, M., Lacivita, E., & Perrone, R. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals. Available at: [Link]
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Andersen, S. O., & Yap, T. L. (2018). The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. Biophysical Journal. Available at: [Link]
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Chemistry For Everyone. (2024, June 28). What Is Receptor Selectivity? [Video]. YouTube. Available at: [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
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Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Bojarski, A. J. (2006). Pharmacophore models for metabotropic 5-HT receptor ligands. Current Topics in Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Antibacterial Activity Against Established Antibiotics
Introduction
In the critical landscape of infectious disease research and drug development, the emergence of novel antibacterial agents brings a renewed sense of optimism. However, this optimism must be tempered with rigorous, standardized evaluation. Benchmarking a novel compound's in vitro activity against established antibiotics is a foundational step in determining its potential clinical utility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust comparative studies, ensuring that the data generated is both accurate and meaningful.
The core principle of effective benchmarking lies in adherence to standardized methodologies, which ensures reproducibility and allows for valid comparisons across different studies and laboratories.[1][2] This guide will primarily draw upon the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] By understanding and implementing these protocols, researchers can confidently assess the potency and spectrum of their novel antibacterial candidates.
I. Foundational Concepts in Antibacterial Susceptibility Testing
Before delving into specific protocols, it is crucial to grasp the fundamental metrics used to quantify antibacterial activity. These metrics provide the quantitative basis for comparison with established antibiotics.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6][7] It is the most widely used indicator of an antibiotic's potency. A lower MIC value signifies greater potency. It's important to note that an MIC number for one antimicrobial cannot be directly compared to the MIC number for another; the interpretation relies on established clinical breakpoints.[8]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][9] While the MIC indicates growth inhibition (bacteriostatic activity), the MBC provides insight into the agent's killing ability (bactericidal activity).[10] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[11]
II. Strategic Selection of Comparators and Test Organisms
A meaningful benchmark is only as good as the comparators and challenges it employs. The selection of appropriate reference antibiotics and bacterial strains is a critical experimental design choice.
A. Choosing Reference Antibiotics
The choice of established antibiotics for comparison should be guided by several factors:[12]
-
Mechanism of Action: Include antibiotics with different mechanisms of action to understand the novel agent's potential advantages.
-
Spectrum of Activity: Select a range of narrow-spectrum and broad-spectrum antibiotics.
-
Clinical Relevance: Prioritize antibiotics that are currently used to treat infections caused by the target pathogens.[13]
-
Resistance Profiles: Include antibiotics to which resistance is a known clinical problem to assess the novel agent's efficacy against resistant strains.
B. Selecting Bacterial Strains
The panel of bacterial strains should be diverse and clinically relevant.
-
Reference Strains: Utilize well-characterized reference strains from recognized culture collections such as the American Type Culture Collection (ATCC).[1][14] These strains have known and stable antimicrobial susceptibility profiles.[1] Examples include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923.[15]
-
Clinical Isolates: Include recent clinical isolates, particularly those with defined resistance mechanisms (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[6]
-
Quality Control (QC) Strains: Always include appropriate QC strains as recommended by CLSI and EUCAST to ensure the validity of the experimental run.[16]
III. Core Experimental Protocols
The following are detailed, step-by-step methodologies for the foundational assays in antibacterial benchmarking.
A. Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a quantitative and widely adopted technique for determining MIC values.[6][17]
Experimental Workflow
Caption: Workflow for MIC Determination by Broth Microdilution.
Step-by-Step Methodology
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the novel compound and each reference antibiotic.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[18]
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35 ± 1 °C for 18-24 hours under aerobic conditions.[5]
-
-
MIC Determination:
B. Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined as a follow-up to the MIC assay to assess bactericidal activity.[10]
Experimental Workflow
Caption: Workflow for MBC Determination.
Step-by-Step Methodology
-
Selection of Wells:
-
From the completed MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[9]
-
-
Subculturing:
-
Homogenize the contents of the selected wells.
-
Spot-plate a small, defined volume (e.g., 10 µL) from each well onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation and Enumeration:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot to determine the number of viable bacteria (CFU/mL).
-
-
MBC Determination:
C. Time-Kill Kinetic Assay
This assay provides a dynamic view of an antibiotic's activity over time.[20] It helps to differentiate between bacteriostatic and bactericidal effects and to assess the rate of killing.[20]
Experimental Workflow
Caption: Workflow for Time-Kill Kinetic Assay.
Step-by-Step Methodology
-
Preparation:
-
Prepare flasks of MHB containing the novel compound and reference antibiotics at various multiples of their predetermined MICs (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask without any antibiotic.
-
-
Inoculation:
-
Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
Incubate the flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[20]
-
Perform serial dilutions of the aliquots and plate them onto antibiotic-free agar to determine the viable cell count (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]
-
IV. Data Presentation and Interpretation
Clear and standardized data presentation is crucial for objective comparison.
A. Tabular Summaries
Summarize quantitative data in clearly structured tables.
Table 1: Comparative MIC and MBC Data (µg/mL)
| Organism | Novel Compound | Antibiotic A (Comparator) | Antibiotic B (Comparator) | Antibiotic C (Comparator) |
| MIC | MBC | MIC | MBC | |
| S. aureus ATCC 25923 | 0.5 | 1 | 1 | 2 |
| MRSA Clinical Isolate | 1 | 2 | >64 | >64 |
| E. coli ATCC 25922 | 2 | 4 | 0.25 | 0.5 |
| ESBL K. pneumoniae | 4 | 8 | >64 | >64 |
| P. aeruginosa ATCC 27853 | 8 | 16 | 1 | 2 |
B. Interpreting the Data
-
Potency: Compare the MIC values. A lower MIC indicates higher potency.
-
Bactericidal vs. Bacteriostatic Activity: Calculate the MBC/MIC ratio. A ratio of ≤4 suggests bactericidal activity.
-
Spectrum of Activity: Analyze the activity across a range of Gram-positive and Gram-negative, as well as susceptible and resistant strains.
-
Activity against Resistant Strains: Pay close attention to the performance against clinically relevant resistant isolates (e.g., MRSA, ESBL-producing strains).
-
Clinical Breakpoints: The determined MIC value must be compared with MIC clinical breakpoints published by organizations like EUCAST and CLSI to assess whether a strain is susceptible, intermediate, or resistant.[5][22]
V. Conclusion
Benchmarking the antibacterial activity of a novel compound against established antibiotics is a multifaceted process that demands meticulous attention to detail and adherence to standardized protocols. By following the guidelines outlined in this guide, researchers can generate high-quality, reproducible data that will form a solid foundation for further preclinical and clinical development. The ultimate goal is to identify promising new therapies that can effectively combat the growing threat of antimicrobial resistance.
References
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]
-
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From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Furan Amine Compounds
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from initial synthesis to potential clinical application is both arduous and exciting. Among the myriad of heterocyclic scaffolds, furan amine derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of these novel agents, offering field-proven insights into experimental design, data interpretation, and the critical translational gap between laboratory assays and whole-organism responses.
The Furan Amine Scaffold: A Privileged Structure in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a core component in numerous pharmacologically active compounds.[3][4] The incorporation of an amine functional group can significantly enhance the pharmacological properties of the furan scaffold, improving factors like solubility, target binding affinity, and overall pharmacokinetic profiles.[1][5] These derivatives have demonstrated efficacy in a variety of therapeutic areas, making them a focal point of medicinal chemistry research.[6][7]
Part 1: Gauging Potential in a Controlled Environment: In Vitro Efficacy
Initial screening of novel furan amine compounds invariably begins with in vitro assays. These experiments provide a rapid and cost-effective means to assess cytotoxicity, target engagement, and mechanism of action in a controlled cellular environment.[8][9]
Key In Vitro Assays for Furan Amine Compounds
1. Cytotoxicity Assays (Anticancer Evaluation):
The foundational step in evaluating the anticancer potential of furan amine derivatives is to determine their cytotoxic effects on cancer cell lines.[1][3] The choice of cell line is critical and should be guided by the therapeutic hypothesis. For instance, HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines are commonly used due to their well-characterized genetic backgrounds and relevance to prevalent cancers.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the novel furan amine compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting cell viability against compound concentration.
2. Anti-inflammatory Assays:
Furan derivatives have also shown significant anti-inflammatory properties.[2][6] In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators.
Experimental Protocol: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
Principle: When proteins are denatured by heat, they express antigens associated with Type III hypersensitivity reactions, which are implicated in inflammatory diseases. A compound with anti-inflammatory activity will inhibit this heat-induced denaturation.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of the test furan amine compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 51°C for 20 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control sample without the test compound.
Part 2: The Whole-Organism Response: In Vivo Efficacy
While in vitro assays are invaluable for initial screening, they cannot fully recapitulate the complex physiological environment of a living organism.[11] In vivo studies are therefore essential to evaluate the true therapeutic potential, pharmacokinetics, and safety profile of novel furan amine compounds.[12]
Key In Vivo Models for Furan Amine Compounds
1. Tumor Xenograft Models (Anticancer Evaluation):
To assess the in vivo anticancer efficacy of promising furan amine derivatives, tumor xenograft models are widely employed.[12]
Experimental Protocol: Subcutaneous Tumor Xenograft Model
Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The effect of the test compound on tumor growth is then monitored over time.
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice) to prevent rejection of the human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into control and treatment groups.
-
Compound Administration: Administer the furan amine compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Data Analysis: The experiment is typically terminated when tumors in the control group reach a predetermined size. The primary endpoint is often the percentage of tumor growth inhibition (% TGI), calculated by comparing the mean tumor volume of the treated group to that of the control group. Body weight of the animals should also be monitored as an indicator of toxicity.
2. Carrageenan-Induced Paw Edema Model (Anti-inflammatory Evaluation):
This is a classic and well-established model for screening acute anti-inflammatory activity.[6][13]
Experimental Protocol: Carrageenan-Induced Paw Edema
Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema.[14] The ability of a compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Model: Use rats or mice of a specific strain and weight.
-
Compound Administration: Administer the furan amine compound orally or intraperitoneally at various doses 30-60 minutes prior to carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation
A critical aspect of drug development is understanding the correlation, or often the lack thereof, between in vitro and in vivo results.[11][12] Promising in vitro activity does not always translate to in vivo efficacy, and a thorough understanding of the potential reasons for this discrepancy is paramount.
Comparative Efficacy of Novel Furan Amine Derivatives
| Compound | In Vitro Assay | Cell Line | IC₅₀ (µM) | In Vivo Model | Dose & Route | % Efficacy |
| Furan Amine A | MTT | HeLa | 2.5 | HeLa Xenograft | 50 mg/kg, i.p. | 45% TGI |
| Furan Amine B | MTT | MCF-7 | 0.8 | MCF-7 Xenograft | 50 mg/kg, i.p. | 60% TGI |
| Furan Amine C | Albumin Denaturation | - | 15.2 | Carrageenan Edema | 20 mg/kg, p.o. | 35% Edema Reduction |
| Furan Amine D | Albumin Denaturation | - | 8.9 | Carrageenan Edema | 20 mg/kg, p.o. | 52% Edema Reduction |
Note: The data presented in this table is a representative synthesis of findings from various studies on furan derivatives and is for illustrative purposes.
Explaining the Discrepancies: A Senior Scientist's Perspective
The transition from a 2D cell culture to a complex, multi-organ system introduces a host of variables that can dramatically alter a compound's efficacy. For heterocyclic compounds like furan amines, several factors are particularly pertinent:
-
Metabolism: The furan ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver, potentially leading to the formation of reactive intermediates or inactive metabolites.[2][5] This metabolic transformation, absent in most in vitro models, can significantly reduce the concentration of the active compound reaching the target site in vivo.[11]
-
Pharmacokinetics and Bioavailability: A compound's ability to be absorbed, distributed, metabolized, and excreted (ADME) is not captured in a petri dish. Poor oral bioavailability, rapid clearance, or unfavorable tissue distribution can all lead to sub-therapeutic concentrations at the site of action, even for a compound with potent in vitro activity.[16]
-
The Tumor Microenvironment: In vivo tumors are complex ecosystems comprising not only cancer cells but also stromal cells, immune cells, and an extracellular matrix.[11] These components can create physical barriers to drug penetration and establish a chemical milieu that differs significantly from standard cell culture conditions.
-
Protein Binding: In the bloodstream, drugs can bind to plasma proteins such as albumin. Only the unbound fraction is typically available to exert a therapeutic effect. High plasma protein binding can lead to a lower than expected free drug concentration in vivo.
Visualizing the Molecular Mechanisms and Experimental Workflows
To further elucidate the action of these compounds and the methodologies used to evaluate them, the following diagrams provide a visual representation of key signaling pathways and experimental workflows.
Signaling Pathways Targeted by Furan Amine Compounds
Many furan derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.
Caption: PI3K/Akt Signaling Pathway and Furan Amine Inhibition.
Caption: Wnt/β-catenin Signaling and Furan Amine Modulation.
Experimental Workflows
Caption: General Workflow for In Vitro Efficacy Testing.
Caption: General Workflow for In Vivo Efficacy Studies.
Conclusion: Navigating the Path Forward
The development of novel furan amine compounds represents a promising avenue for the discovery of new anticancer and anti-inflammatory therapies. A comprehensive understanding of both their in vitro and in vivo efficacy is essential for their successful translation. This guide has provided a framework for comparing these two critical aspects of preclinical drug development, highlighting key experimental protocols and offering insights into the often-observed discrepancies. By carefully designing and interpreting both in vitro and in vivo studies, researchers can more effectively navigate the complex path from a promising molecule to a potential life-saving therapeutic.
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Safety Operating Guide
Navigating the Disposal of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine: A Comprehensive Guide to Safety and Compliance
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, a compound combining the chemical characteristics of a substituted benzylamine and a furan derivative. The procedures outlined here are grounded in an understanding of the potential hazards associated with these structural motifs and are designed to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Assessment: Understanding the "Why" Behind the Procedure
A thorough understanding of the potential risks associated with (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is paramount for its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach based on the known hazards of its constituent parts—a dimethoxy-substituted benzylamine and a furan-2-ylmethyl-amine—is necessary.
-
The Amine Moiety: Substituted benzylamines are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are often harmful if swallowed or absorbed through the skin and may cause respiratory irritation.[3][4] These compounds can also be combustible liquids.
-
The Furan Moiety: Furan and its derivatives are recognized for their potential toxicity, with the liver being a primary target organ.[5] They are generally considered hazardous materials that require specific disposal protocols as hazardous waste.[6][7]
Therefore, (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine should be treated as a hazardous substance with corrosive, toxic, and potentially combustible properties.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine in any capacity, including for disposal, the following minimum personal protective equipment must be worn to prevent exposure:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact with the potentially corrosive and harmful compound.[8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from splashes of the corrosive material.[8] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from accidental spills.[8] |
| Footwear | Closed-toe shoes | To protect the feet from spills. |
For situations with a risk of aerosol generation, a face shield and respiratory protection may be necessary and should be used within a certified chemical fume hood.[1]
Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is essential.
For a small spill:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation by working in a fume hood if possible.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][6]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[9]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.[4]
For a large spill:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent the spill from entering drains or waterways. [6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is that it must be treated as hazardous chemical waste.[10] Under no circumstances should it be disposed of down the sink or in regular trash.[11][12]
Workflow for Disposal of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
Caption: Disposal workflow for (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine.
Detailed Steps:
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.[4]
-
-
Waste Collection:
-
Obtain a compatible waste container. A high-density polyethylene (HDPE) or glass container is generally suitable for amine-containing organic compounds.[8][13]
-
The container must be in good condition, with a secure, leak-proof lid.[10][11]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine," and appropriate hazard pictograms (e.g., corrosive, toxic).[13][14]
-
Carefully transfer the neat compound or solutions containing it into the labeled waste container. Avoid overfilling the container; a general rule is to fill to no more than 80-90% of its capacity.[15]
-
-
Container Management:
-
Always keep the waste container tightly sealed except when adding waste.[10][12]
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Crucially, segregate this waste from incompatible materials. Based on the amine functional group, it should be stored away from strong oxidizing agents and acids to prevent potentially violent reactions.[8]
-
-
Final Disposal:
-
Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and equipped to do so.
-
Disposal of Contaminated Materials
Any materials that come into contact with (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, such as pipette tips, absorbent pads, and empty containers, must also be disposed of as hazardous waste.
-
Empty Containers: The original container of the chemical, even if "empty," will contain residue and must be disposed of as hazardous waste.[11] Some institutional guidelines may allow for triple-rinsing of containers with a suitable solvent, with the rinsate being collected as hazardous waste, before the container can be disposed of in the regular trash.[11][12] Always consult your institution's specific policies.
-
Contaminated Labware: Disposable labware should be placed in the designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste, before washing.
Conclusion
The responsible disposal of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and the systematic disposal protocol outlined in this guide, researchers can minimize risks and ensure compliance with safety regulations. Always prioritize safety and consult your institution's Environmental Health and Safety office for specific guidance and clarification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
